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Biliverdin hydrochloride

Cat. No.: B10764620
M. Wt: 619.1 g/mol
InChI Key: OZCVSEGCSGTCIO-BCGUZGRHSA-N
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Description

Historical Context and Discovery in Heme Catabolism Research

The understanding of biliverdin (B22007) is intrinsically linked to the elucidation of the heme catabolic pathway. Heme, the iron-containing component of hemoglobin, is broken down by the enzyme heme oxygenase (HO), a process first described in 1968. frontiersin.orgwikipedia.org This enzymatic reaction yields three products: carbon monoxide (CO), ferrous iron (Fe²⁺), and biliverdin. frontiersin.org

Initially, biliverdin was seen simply as an intermediate in the production of bilirubin (B190676), the yellow pigment responsible for jaundice. nih.govwikipedia.org The conversion of biliverdin to bilirubin is catalyzed by the enzyme biliverdin reductase (BVR). medchemexpress.comnih.gov The observation that bruises change color from purple (heme) to green (biliverdin) and then to yellow (bilirubin) provides a visual representation of this metabolic process. nih.gov While bilirubin was recognized for its potent antioxidant properties, biliverdin was largely overlooked. However, accumulating evidence has revealed that biliverdin itself possesses significant biological activities, shifting its perception from a simple metabolic byproduct to a molecule with important physiological functions. wikipedia.orgcaymanchem.com

Role of Biliverdin as a Key Metabolite and Endogenous Signaling Molecule

Biliverdin plays a crucial role not only as a metabolite in the heme degradation pathway but also as an endogenous signaling molecule with diverse physiological effects. frontiersin.orgnih.gov Its functions extend beyond being a precursor to bilirubin and include antioxidant, anti-inflammatory, and cytoprotective activities. medchemexpress.comnih.gov

Key Metabolic and Signaling Functions:

Antioxidant Properties: Biliverdin has been shown to be a potent scavenger of hydroperoxyl radicals and can inhibit the mutagenic effects of various oxidants. wikipedia.org It contributes to the cellular defense against oxidative stress, a condition implicated in numerous diseases. nih.govnih.gov

Anti-inflammatory Effects: Biliverdin exerts anti-inflammatory effects by modulating the expression of various cytokines. medchemexpress.comphysiology.org For instance, it can decrease the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1), while augmenting the production of the anti-inflammatory cytokine IL-10. medchemexpress.comphysiology.org It has also been shown to inhibit the expression of Toll-like receptor 4 (TLR4), a key component of the innate immune response. pnas.org

Signaling through Biliverdin Reductase (BVR): The interaction between biliverdin and its reductase, BVR, is a critical aspect of its signaling function. The conversion of biliverdin to bilirubin by BVR is required for the downstream signaling and nuclear localization of BVR. frontiersin.org BVR itself can act as a kinase and a transcription factor, influencing various cellular pathways, including those involved in inflammation and cell growth. nih.govresearchgate.net For example, biliverdin can regulate the activity of protein kinase C (PKC) isozymes. physiology.org

Overview of Current Academic Research Perspectives and Biological Significance

Current research continues to uncover the multifaceted roles of biliverdin in health and disease, highlighting its potential therapeutic applications. nih.govnumberanalytics.com The biological significance of biliverdin is now recognized in a variety of contexts, including inflammatory diseases, cardiovascular conditions, and transplantation. frontiersin.orgtandfonline.com

Current Research Focus Areas:

Inflammation and Immunity: A significant area of research is the anti-inflammatory and immunomodulatory properties of biliverdin. frontiersin.orgnih.gov Studies have shown that exogenous administration of biliverdin can block inflammation in models of endotoxemia and ischemia-reperfusion injury. frontiersin.orgnih.gov It can also suppress antigen-specific responses in transplantation models, leading to improved allograft tolerance. frontiersin.orgnih.gov

Cardiovascular Protection: Research suggests an inverse correlation between circulating bilirubin levels (and by extension, the heme oxygenase-biliverdin pathway) and the risk of atherosclerotic diseases. tandfonline.com Biliverdin has been shown to inhibit the proliferation of vascular smooth muscle cells, a key event in the development of atherosclerosis and restenosis. medchemexpress.comtandfonline.com

Cytoprotection and Antioxidant Redox Cycle: The antioxidant properties of biliverdin and its interplay with bilirubin are a major focus. nih.govpnas.org The "bilirubin-biliverdin redox cycle" proposes that bilirubin, upon scavenging a reactive oxygen species, is oxidized back to biliverdin, which is then rapidly reduced back to bilirubin by BVR. nih.govpnas.org This cycle could amplify the antioxidant capacity within cells. pnas.org

Isomeric Forms of Biliverdin (e.g., IXα, IXβ, IXγ, IXδ) in Biological Systems

Biliverdin exists in four primary isomeric forms, designated IXα, IXβ, IXγ, and IXδ. creative-proteomics.com These isomers are distinguished by which of the four methine bridges in the heme molecule is cleaved during its breakdown. creative-proteomics.com

Biliverdin IXα: This is the most common isomer in mammals and is formed by the cleavage of the α-methine bridge of heme. creative-proteomics.comphysiology.org It is the primary substrate for biliverdin-IXα reductase (BVRA), the predominant form of the enzyme in adults. nih.govpnas.org

Biliverdin IXβ, IXγ, and IXδ: These isomers result from the cleavage of the β, γ, and δ-methine bridges, respectively. creative-proteomics.comnih.gov While less common than the IXα isomer, they are found in varying concentrations in different species and during different developmental stages. creative-proteomics.commdpi.com For instance, the fetus expresses a distinct biliverdin reductase, BVRB, which has a preference for the IXβ, IXγ, and IXδ isomers. pnas.orgmdpi.com

The different isomeric forms have unique structural attributes that influence their chemical properties and biological functions. creative-proteomics.com The study of these isomers is crucial for a complete understanding of heme metabolism and the diverse roles of biliverdin in physiology and pathology. creative-proteomics.com

Table 1: Chemical Properties of Biliverdin (hydrochloride)

PropertyValue
Chemical Formula C₃₃H₃₅ClN₄O₆ cymitquimica.com
Molecular Weight 619.11 g/mol cymitquimica.com
Appearance Solid cymitquimica.com
CAS Number 856699-18-8 cymitquimica.com

Table 2: Key Research Findings on Biliverdin's Biological Effects

Biological EffectKey Research Findings
Anti-inflammatory Reduces infiltrating inflammatory cells and proinflammatory cytokine expression. frontiersin.org Inhibits the complement cascade. frontiersin.org Downregulates TLR4 expression. frontiersin.orgnih.gov
Antioxidant Acts as a potent scavenger of hydroperoxyl radicals. wikipedia.org Participates in a redox cycle with bilirubin to amplify antioxidant capacity. pnas.org
Cardioprotective Inhibits vascular smooth muscle cell proliferation. frontiersin.orgtandfonline.com Prevents neointima formation in vascular remodeling models. frontiersin.org
Immunomodulatory Suppresses antigen-specific responses in transplantation models, leading to allograft tolerance. frontiersin.orgnih.gov Inhibits T-cell proliferation and IL-2 production. frontiersin.orgnih.gov
Signaling Regulates the activity of protein kinase C (PKC). physiology.org Activates the PI3K-Akt-IL-10 axis in macrophages. frontiersin.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H35ClN4O6 B10764620 Biliverdin hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H35ClN4O6

Molecular Weight

619.1 g/mol

IUPAC Name

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13-,27-14-,28-15-;

InChI Key

OZCVSEGCSGTCIO-BCGUZGRHSA-N

Isomeric SMILES

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C\C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl

Canonical SMILES

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl

Origin of Product

United States

Enzymatic Pathways and Regulatory Mechanisms of Biliverdin Metabolism

Heme Oxygenase (HO) System: The Rate-Limiting Enzyme in Biliverdin (B22007) Biosynthesis

The initial and rate-limiting step in the breakdown of heme is catalyzed by the heme oxygenase (HO) enzyme system. researchgate.netmdpi.comresearchgate.net This enzymatic reaction cleaves the heme ring to produce equimolar amounts of biliverdin, carbon monoxide (CO), and ferrous iron (Fe²⁺). researchgate.netresearchgate.net The process requires oxygen and NADPH as a reducing equivalent. researchgate.netresearchgate.net The HO system exists in two primary isoforms, HO-1 and HO-2, which, although catalyzing the same reaction, are products of different genes and exhibit distinct regulation and tissue distribution. nih.govportlandpress.com

Inducible Heme Oxygenase-1 (HO-1) in Cellular Stress Responses

Heme oxygenase-1 (HO-1) is a highly inducible isoform that plays a crucial role in the cellular response to a wide array of stressors. nih.gov Its induction is a key defense mechanism against oxidative stress and inflammation. nih.gov Various stimuli, including the substrate heme itself, heavy metals, ultraviolet radiation, and pro-inflammatory cytokines, can trigger a significant upregulation of HO-1 expression. researchgate.netfrontiersin.org This induction is a critical component of cellular adaptation to stress, as the products of the HO-1-catalyzed reaction, particularly biliverdin and its subsequent product bilirubin (B190676), possess potent antioxidant and anti-inflammatory properties. researchgate.netbenthamscience.com The upregulation of HO-1 is considered a cytoprotective response, helping to mitigate cellular damage in various pathological conditions. researchgate.netportlandpress.com

Constitutive Heme Oxygenase-2 (HO-2) in Physiological Processes

In contrast to the inducible nature of HO-1, heme oxygenase-2 (HO-2) is a constitutive enzyme, meaning it is expressed at relatively constant levels under normal physiological conditions. nih.gov It is particularly abundant in the brain and testes. portlandpress.com HO-2 is primarily involved in the physiological turnover of heme and is thought to play a role in intracellular oxygen sensing. nih.gov Its constant presence ensures the continuous and regulated degradation of heme derived from the normal breakdown of heme-containing proteins.

Transcriptional and Post-translational Regulation of Heme Oxygenase Isoforms

The expression and activity of HO isoforms are tightly controlled at both the transcriptional and post-translational levels. The gene encoding HO-1, HMOX1, is regulated by various redox-sensitive transcription factors. nih.gov For instance, the transcription factor Nrf2 is a key activator of HMOX1 expression in response to oxidative stress. Conversely, the transcriptional repressor Bach1 can suppress HMOX1 gene expression. mdpi.com

Post-translational modifications also play a significant role in modulating HO activity. nih.gov These modifications can include phosphorylation and cleavage, which can alter the enzyme's catalytic function and subcellular localization. mdpi.com For example, the cleavage and translocation of HO-2 into different cellular compartments can affect its activity. mdpi.com

Biliverdin Reductase (BVR) and the Biliverdin-Bilirubin Interconversion Cycle

Once produced, biliverdin is rapidly converted to bilirubin by the enzyme biliverdin reductase (BVR). medchemexpress.comresearchgate.net This reaction is a crucial step in heme metabolism in mammals, as it generates the potent antioxidant bilirubin. portlandpress.comnih.gov The interconversion between biliverdin and bilirubin forms a powerful redox cycle that contributes to cellular protection against oxidative stress. aap.org

Characterization of Biliverdin Reductase-A (BVR-A) and Other Isoforms

Biliverdin reductase exists in two main isoforms, biliverdin reductase-A (BVR-A) and biliverdin reductase-B (BVR-B). nih.gov BVR-A is the primary enzyme responsible for the conversion of biliverdin-IXα to bilirubin-IXα in mammals. nih.govnih.gov BVR-B, on the other hand, preferentially reduces biliverdin-IXβ. nih.gov These isozymes exhibit structural differences that lead to variations in their signaling and enzymatic functions. nih.gov Beyond its reductase activity, BVR-A has been shown to possess other functions, including acting as a dual-specificity kinase and a transcription factor, highlighting its pleiotropic roles in cellular processes. nih.govphysiology.org

Enzymatic Kinetics and Co-factor Requirements for Biliverdin Reduction

The reduction of biliverdin to bilirubin by BVR is a highly efficient enzymatic process. The reaction is dependent on the co-factor NADPH (Nicotinamide Adenine Dinucleotide Phosphate), which provides the necessary reducing equivalents. researchgate.netnih.gov The activity of BVR can be modulated by various factors, including its substrate, biliverdin, which can induce the enzyme's expression. frontiersin.org The enzymatic activity is also subject to regulation by post-translational modifications such as phosphorylation and S-nitrosylation, which can enhance its catalytic function. frontiersin.org

Table 1: Key Enzymes in Biliverdin Metabolism

Enzyme Gene Function Regulation
Heme Oxygenase-1 (HO-1) HMOX1 Catalyzes the rate-limiting step of heme degradation to biliverdin, CO, and Fe²⁺. researchgate.netmdpi.comresearchgate.net Induced by heme, oxidative stress, and inflammatory stimuli. researchgate.netfrontiersin.org
Heme Oxygenase-2 (HO-2) HMOX2 Constitutively expressed for physiological heme turnover. nih.govportlandpress.com Relatively stable expression under normal conditions.
Biliverdin Reductase-A (BVR-A) BLVRA Reduces biliverdin-IXα to bilirubin-IXα. nih.govnih.gov Induced by its substrate, biliverdin; regulated by phosphorylation and S-nitrosylation. frontiersin.org
Biliverdin Reductase-B (BVR-B) BLVRB Reduces biliverdin-IXβ to bilirubin-IXβ. nih.gov Less characterized than BVR-A.

The Biliverdin-Bilirubin Redox Cycle in Cellular Protection Mechanisms

The degradation of heme, catalyzed by the enzyme heme oxygenase (HO), produces biliverdin, carbon monoxide (CO), and ferrous iron. mdpi.comresearchgate.net In mammals, the water-soluble biliverdin is subsequently reduced to the lipophilic bilirubin by biliverdin reductase (BVR). pnas.orgnih.gov While historically viewed as a mere waste product, bilirubin is now recognized as a potent physiological antioxidant. pnas.orgresearchgate.net A key mechanism underlying its protective effect is the biliverdin-bilirubin redox cycle, which serves as a powerful defense against oxidative stress. pnas.orgfrontiersin.org

This protective cycle is initiated when bilirubin acts as an antioxidant, scavenging harmful reactive oxygen species (ROS), particularly lipophilic ones that damage cell membranes. frontiersin.orgaap.org In this process, bilirubin is oxidized back to biliverdin. pnas.org The enzyme biliverdin reductase (BVR), which is abundant and has a high turnover rate, then rapidly reduces biliverdin back to bilirubin, consuming NADPH in the process. aap.orgnih.gov This enzymatic regeneration allows for a catalytic amplification of the antioxidant effect. pnas.org Evidence suggests that this cycle can enable nanomolar concentrations of bilirubin to protect cells against a 10,000-fold excess of oxidants like hydrogen peroxide. pnas.orgmdpi.com This amplification makes the system highly efficient, providing robust cytoprotection without requiring high, potentially toxic, intracellular levels of bilirubin. aap.org

The lipophilic nature of bilirubin allows it to primarily protect against lipid peroxidation within cell membranes, complementing the function of water-soluble antioxidants like glutathione, which protect cytosolic components. aap.org Studies using RNA interference to deplete cellular bilirubin have demonstrated a marked increase in ROS levels and subsequent apoptotic cell death, highlighting the critical role of this cycle in maintaining cellular redox balance. pnas.org

Mechanistic Evidence and Ongoing Debates on Cycle Efficacy

The proposition of the biliverdin-bilirubin redox cycle as a major cytoprotective mechanism is supported by significant mechanistic evidence, yet it remains a subject of scientific debate regarding its universal efficacy and the precise conditions under which it operates.

Evidence Supporting the Cycle: Initial evidence for the cycle's protective role came from in vitro studies showing that low concentrations of bilirubin could protect cultured cells from massive oxidative insults. pnas.orgnih.gov The proposed amplification, where one molecule of bilirubin is repeatedly recycled, was put forth to explain how it could counteract a vast excess of oxidants. pnas.orgaap.org This hypothesis is bolstered by findings that depleting biliverdin reductase (BVR) via RNA interference increases cellular ROS and enhances cell death, suggesting BVR's role is crucial for antioxidant defense. pnas.orgresearchgate.net Furthermore, clinical observations have noted that in newborns suffering from illnesses associated with free radical production, the rate of serum bilirubin rise is lower than in control groups, suggesting that bilirubin is consumed to manage oxidative stress. aap.orgpsu.edu

Ongoing Debates and Contradictory Findings: Despite this evidence, the general importance and universality of the BVR-mediated redox cycle have been questioned. nih.govresearchgate.net A central point of contention is the prerequisite that bilirubin oxidation must efficiently and specifically yield biliverdin. nih.govsemanticscholar.org Some studies have shown that the reaction of bilirubin with certain oxidants, such as those generated during lipid peroxidation in a membrane-like environment (chloroform) or with hydrogen peroxide, does not produce biliverdin. nih.govresearchgate.net

Research has indicated that high yields of biliverdin from bilirubin oxidation are often limited to specific conditions, such as the use of peroxyl radicals and albumin-bound bilirubin. nih.govsemanticscholar.org When bilirubin is bound to other proteins or integrated into membranes, its oxidation by peroxyl radicals results in only modest yields of biliverdin. nih.gov This suggests that the efficient recycling proposed by the model may not occur under all physiological conditions. nih.govresearchgate.net

Furthermore, some experimental results directly challenge the cycle's protective efficacy. Studies in HeLa cells have shown that neither the depletion nor the overexpression of BVR altered cell death rates following H₂O₂-mediated oxidative stress. nih.gov This outcome was observed regardless of whether bilirubin or biliverdin was supplied to the cells, casting doubt on the importance of the cycle as a primary defense mechanism against this type of oxidant. nih.govsemanticscholar.org These conflicting results highlight that while the biliverdin-bilirubin cycle can function under specific experimental conditions, its role as a general and primary cellular antioxidant defense mechanism is still under debate. nih.govfrontiersin.org

Interplay between Heme Metabolism Products and Cellular Homeostasis

The enzymatic degradation of heme by heme oxygenase (HO-1) is a critical process for maintaining cellular homeostasis, not only by eliminating pro-oxidant heme but also by generating bioactive molecules: biliverdin, carbon monoxide (CO), and ferrous iron (Fe²⁺). nih.govfrontiersin.org These products, along with bilirubin derived from biliverdin, are not merely byproducts but active participants in a complex network that regulates cellular function, stress responses, and signaling pathways. mdpi.commdpi.com

Biliverdin and Bilirubin: As potent antioxidants, biliverdin and its reduced form, bilirubin, are primary defenders against oxidative stress. frontiersin.orgnih.gov Their ability to scavenge ROS protects cellular components from damage. researchgate.net Beyond this, these bile pigments have been shown to possess anti-inflammatory and immunomodulatory properties, capable of modulating signaling pathways such as NF-κB. nih.govresearchgate.netfrontiersin.org

Carbon Monoxide (CO): CO, a gaseous signaling molecule or "gasotransmitter," has well-documented cytoprotective effects. frontiersin.org It exerts anti-inflammatory actions, in part by mediating the effects of cytokines like IL-10. mdpi.com CO also plays a role in regulating vasodilation, inhibiting apoptosis, and preventing cell proliferation. frontiersin.org Its functions are crucial for maintaining vascular health and modulating immune responses. mdpi.com

Iron (Fe²⁺): The release of ferrous iron from heme degradation is a double-edged sword. mdpi.com Iron is an essential nutrient, and its release by HO-1 is a key step in the body's iron recycling process, particularly in macrophages that break down senescent red blood cells. mdpi.comhirszfeld.pl However, excess free iron is toxic, as it can participate in the Fenton reaction to generate highly reactive hydroxyl radicals, leading to severe oxidative damage. mdpi.comnih.gov To mitigate this toxicity, iron release is tightly coupled with the induction of the iron-sequestering protein, ferritin, which safely stores iron and maintains homeostasis. frontiersin.orgnih.gov The regulation of iron export from the cell via ferroportin is also intricately linked to this process. mdpi.com

The interplay between these products is crucial. The induction of HO-1 in response to cellular stress (like excess heme) initiates a coordinated defense. The degradation of heme removes a pro-oxidant threat, while the products—CO and biliverdin/bilirubin—provide direct anti-inflammatory and antioxidant protection. frontiersin.orgnih.gov Simultaneously, the controlled release and subsequent sequestration of iron by ferritin prevent iron-mediated toxicity and ensure its availability for essential cellular processes. mdpi.com This integrated system demonstrates how heme catabolism is central to maintaining cellular equilibrium and defending against pathological conditions. nih.govnih.gov

CompoundKey Role in Cellular Homeostasis
Heme Pro-oxidant at high levels; regulates gene expression and protein function. hirszfeld.plnih.gov
Biliverdin Antioxidant; precursor to bilirubin; possesses anti-inflammatory properties. nih.govfrontiersin.org
Bilirubin Potent lipophilic antioxidant; protects cell membranes from peroxidation. pnas.orgnih.gov
Carbon Monoxide (CO) Gasotransmitter with anti-inflammatory, anti-apoptotic, and vasodilatory effects. frontiersin.org
Iron (Fe²⁺) Essential for cellular processes; toxic in excess, requiring sequestration by ferritin. mdpi.commdpi.com

Non-Canonical Heme Degradation Pathways Leading to Biliverdin Formation

While the canonical pathway for heme degradation in mammals involves the heme oxygenase (HO) enzyme system cleaving the heme ring at the α-meso carbon to produce biliverdin IXα, CO, and iron, other, non-canonical pathways exist. frontiersin.orgmdpi.com These alternative routes can also lead to the formation of biliverdin or other breakdown products and are found in various organisms or occur under specific chemical conditions.

One such alternative is "coupled oxidation." This non-enzymatic process can degrade heme in the presence of a reducing agent, like ascorbate (B8700270) or NADH, and molecular oxygen. acs.orgrsc.org This reaction can generate iron superoxy and peroxy species that initiate heme breakdown, which can result in the formation of biliverdin. rsc.org However, this process is typically non-regiospecific, meaning it can cleave any of the four meso-bridges of the heme molecule, leading to different biliverdin isomers, not just the IXα form produced by canonical HOs. mdpi.com

In the realm of pathogenic bacteria, distinct heme-degrading enzymes have been discovered that represent a significant departure from the canonical HO mechanism. For instance, the IsdG family of heme oxygenases found in bacteria like Staphylococcus aureus does not produce biliverdin and CO. Instead, these enzymes degrade heme to different products, such as staphylobilin and formaldehyde. frontiersin.org Another example is MhuD from Mycobacterium tuberculosis, which generates mycobilin. frontiersin.org These bacterial enzymes are structurally and mechanistically different from mammalian HOs and represent a paradigm shift in understanding oxidative heme cleavage. acs.org

Furthermore, alternative oxidative degradation pathways for bilirubin itself, which could be considered a part of broader heme metabolism, are performed by cytochrome P450 (Cyp) enzymes, specifically from the 1 and 2 families. nih.gov These enzymes can convert bilirubin into oxidized metabolites, providing a compensatory clearance mechanism, particularly when the primary bilirubin conjugation pathway is deficient. nih.gov While this does not form biliverdin from heme directly, it represents a non-canonical route for the metabolism of heme-derived products.

Finally, some bacterial hemoproteins, such as HemS from Yersinia enterocolitica, are involved in anaerobic heme degradation, which uses a radical SAM mechanism and produces novel tetrapyrroles like anaerobilin, a process fundamentally different from the oxygen-dependent canonical pathway. rsc.org

PathwayKey FeaturesOrganism/ConditionEnd Product(s)
Canonical Heme Oxygenase Enzymatic, O₂-dependent, α-meso carbon specific. frontiersin.orgmdpi.comMammals, Bacteria, PlantsBiliverdin IXα, CO, Fe²⁺
Coupled Oxidation Non-enzymatic, requires reductant (e.g., ascorbate). acs.orgrsc.orgChemical ConditionBiliverdin isomers, Verdoheme
IsdG-family Heme Oxygenases Enzymatic, structurally distinct from canonical HOs. frontiersin.orgStaphylococcus aureusStaphylobilin, Formaldehyde
MhuD Heme Oxygenase Enzymatic, non-canonical. frontiersin.orgMycobacterium tuberculosisMycobilin
Anaerobic Heme Degradation Enzymatic, O₂-independent, radical SAM mechanism. rsc.orgYersinia enterocoliticaAnaerobilin
Cytochrome P450 Oxidation Alternative clearance of bilirubin. nih.govMammalsOxidized bilirubin metabolites

Molecular and Cellular Mechanisms of Biliverdin Action

Reactive Oxygen Species (ROS) Scavenging and Modulation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key contributor to various pathological conditions. nih.gov Biliverdin (B22007), along with its reductase and subsequent product bilirubin (B190676), plays a crucial role in mitigating oxidative stress through several mechanisms. nih.govnih.gov

Direct Antioxidant Properties of Biliverdin

Biliverdin possesses intrinsic antioxidant properties, enabling it to directly scavenge free radicals. brieflands.comphysiology.org This capacity to neutralize ROS contributes to the protection of cells from oxidative damage. nih.govbrieflands.com Studies have demonstrated that biliverdin can inhibit the production of superoxide, a major ROS, highlighting its direct role in cellular antioxidant defense. brieflands.com

Indirect Antioxidant Effects Mediated by Biliverdin Reductase Activity

The most significant antioxidant activity associated with biliverdin is realized through its conversion to bilirubin by the enzyme biliverdin reductase (BVR). frontiersin.orgnih.gov Bilirubin is a potent antioxidant, capable of protecting cells against a vast molar excess of hydrogen peroxide. aap.orgpnas.org This protective effect is amplified through a catalytic cycle where bilirubin, upon neutralizing a reactive oxygen species, is oxidized back to biliverdin. Subsequently, BVR rapidly reduces biliverdin back to bilirubin, thus regenerating the antioxidant capacity. aap.orgpnas.org This bilirubin-biliverdin redox cycle provides a powerful and sustainable defense against oxidative stress. aap.orgpnas.org The activity of BVR is, therefore, central to the antioxidant potential of this system, linking the detoxification of oxidants to the cellular pool of NADPH. nih.gov

Anti-inflammatory and Immunomodulatory Signaling Pathways

Biliverdin demonstrates potent anti-inflammatory and immunomodulatory effects by influencing the production of key signaling molecules known as cytokines. frontiersin.orgnih.govphysiology.org It can suppress the expression of pro-inflammatory cytokines while promoting the synthesis of anti-inflammatory ones.

Downregulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)

Research has consistently shown that biliverdin administration can significantly suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). physiology.orgnih.gov In models of endotoxin-induced lung injury, biliverdin treatment led to a marked reduction in serum levels of IL-6. physiology.org Similarly, in studies involving cultured hippocampal neurons subjected to oxygen-glucose deprivation/reperfusion, biliverdin treatment effectively suppressed the mRNA and protein expression of TNF-α, IL-6, and IL-1β. nih.gov This downregulation of pro-inflammatory mediators is a cornerstone of biliverdin's anti-inflammatory action.

Stimulation of Anti-inflammatory Cytokine Production (e.g., IL-10)

In addition to suppressing pro-inflammatory signals, biliverdin actively promotes an anti-inflammatory environment by stimulating the production of interleukin-10 (IL-10). physiology.orgnih.gov IL-10 is a prototypical anti-inflammatory cytokine known for its ability to inhibit the synthesis of pro-inflammatory cytokines. mdpi.com Studies have shown that biliverdin treatment augments the expression of IL-10 in various models, including endotoxin-induced shock in rats and in cultured macrophages. physiology.org The mechanism for this involves the activation of the PI3K/Akt signaling pathway, which is initiated by the interaction of biliverdin with biliverdin reductase on the cell surface, ultimately leading to increased IL-10 production. frontiersin.orgnih.govnih.gov

Table 1: Research Findings on the Effects of Biliverdin on Cytokine Production

Study Focus Model System Key Findings Reference
Endotoxin-Induced Acute Lung Injury Rat model of LPS-induced shock Biliverdin treatment significantly reduced serum levels of the pro-inflammatory cytokine IL-6 and augmented the expression of the anti-inflammatory cytokine IL-10. physiology.org
Cerebral Ischemia/Reperfusion Injury OGD/R-injured hippocampal neurons Biliverdin treatment remarkably suppressed the mRNA and protein expression levels of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β. nih.gov
Macrophage Inflammatory Response RAW 264.7 macrophages Biliverdin enhances IL-10 production through a BVR-mediated PI3K-Akt signaling pathway. nih.gov
Sepsis and Acute Hepatitis In vivo models Inhibition of surface BVR with RNA interference negates the cytoprotective effects of biliverdin, including the enhanced production of IL-10. nih.gov
Macrophage Polarization Murine bone marrow-derived macrophages Overexpression of biliverdin reductase A (BVRA) led to increased IL-10 expression. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
Bilirubin
Biliverdin
Biliverdin hydrochloride
Carbon monoxide
Ferrous iron
Heme
Hydrogen peroxide
IL-10
IL-1β
IL-6
Interleukin-1 beta
Interleukin-10
Interleukin-6
NADPH
Superoxide
TNF-α

Modulation of Toll-like Receptor 4 (TLR-4) Expression

Biliverdin, acting in concert with its reductase, biliverdin reductase (BVR), plays a significant role in modulating the inflammatory response by directly targeting the expression of Toll-like Receptor 4 (TLR-4). Research has elucidated a mechanism whereby biliverdin suppresses TLR4 transcription and subsequent protein expression. This process is initiated by the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS), which is activated through phosphorylation. The generated NO then leads to the S-nitrosylation of BVR. This post-translational modification is a critical step, enabling the translocation of BVR into the nucleus. pnas.orgpnas.org

Once in the nucleus, BVR directly interacts with the promoter region of the TLR4 gene. pnas.org Specifically, BVR has been shown to bind to Activator Protein-1 (AP-1) and GATA-4 binding sites within the TLR4 promoter, effectively repressing its transcriptional activity. pnas.orgaai.org This action prevents the upregulation of TLR4 in response to inflammatory stimuli such as endotoxins. pnas.orgpnas.org The inhibition of TLR4 expression is a key component of biliverdin's anti-inflammatory effects, as TLR4 is a primary receptor for lipopolysaccharide (LPS), a potent initiator of the innate immune response. pnas.orgnih.gov Studies in macrophages have demonstrated that the inhibitory effect of biliverdin on TLR4 expression is dependent on the presence of functional eNOS, as the effect is lost in cells from eNOS knockout mice. pnas.orgpnas.org This highlights the collaborative link between BVR and NO signaling in the regulation of inflammation. pnas.org Knockdown of BVR-A has been shown to result in a proinflammatory phenotype in macrophages, characterized by increased basal expression of TLR-4. aai.org

Table 1: Research Findings on Biliverdin's Modulation of TLR-4 Expression

Finding Mechanism Key Molecules Involved Cellular Context Reference
Inhibition of TLR4 transcription and protein expression S-nitrosylation of BVR leads to nuclear translocation and binding to the TLR4 promoter. Biliverdin, Biliverdin Reductase (BVR), Nitric Oxide (NO), eNOS, TLR-4, AP-1, GATA-4 Macrophages pnas.orgpnas.orgaai.org
BVR binds to AP-1 and GATA-4 sites in the TLR4 promoter. Direct interaction with promoter region represses gene expression. BVR, TLR-4 promoter, AP-1, GATA-4 Macrophages pnas.orgaai.org
Requirement of eNOS for TLR4 inhibition. NO derived from eNOS is necessary for BVR S-nitrosylation and subsequent nuclear activity. eNOS, NO, BVR Macrophages pnas.orgpnas.org
BVR-A knockdown leads to increased TLR-4 expression. Loss of BVR-A removes the repressive control on the TLR4 promoter. BVR-A, TLR-4 Macrophages aai.org

Inhibition of Adhesion Molecule Expression

Biliverdin has demonstrated potent anti-inflammatory properties by inhibiting the expression of key endothelial adhesion molecules. This action is crucial in preventing the recruitment and extravasation of leukocytes to sites of inflammation. Research has shown that biliverdin, or its metabolite bilirubin, can effectively attenuate the upregulation of P-selectin and E-selectin on the surface of endothelial cells, which is typically induced by inflammatory stimuli like LPS. physiology.org

The mechanism underlying this inhibition is linked to the broader anti-inflammatory and antioxidant effects of the heme oxygenase (HO-1)/biliverdin reductase system. physiology.orgaai.org By reducing the expression of these selectins, biliverdin interferes with the initial tethering and rolling of leukocytes along the vascular endothelium, a critical early step in the inflammatory cascade. physiology.org In addition to selectins, bilirubin has been shown to inhibit the expression of other important adhesion molecules, including Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). aai.org This inhibitory effect on multiple adhesion molecules underscores the comprehensive role of the biliverdin-bilirubin axis in controlling inflammatory cell trafficking. aai.orgarvojournals.orgelsevier.es The inhibition of adhesion molecule expression is thought to be mediated, at least in part, through the inhibition of the transcription factor NF-κB, which is essential for the expression of many of these proinflammatory genes. aai.org

Table 2: Research Findings on Biliverdin's Inhibition of Adhesion Molecule Expression

Adhesion Molecule Effect of Biliverdin/Bilirubin Context Proposed Mechanism Reference
P-selectin Attenuated expression LPS-induced inflammation in various vascular beds Inhibition of transcription-dependent biosynthesis physiology.org
E-selectin Attenuated expression LPS-induced inflammation; TNF-α-mediated activation Inhibition of transcription-dependent biosynthesis; Inhibition of NF-κB activation physiology.orgaai.org
VCAM-1 Inhibited expression (by bilirubin) TNF-α-mediated endothelial cell activation Inhibition of NF-κB activation aai.org
ICAM-1 Inhibited expression (by bilirubin) TNF-α-mediated endothelial cell activation Inhibition of NF-κB activation aai.org

Intracellular Signal Transduction Pathway Interactions

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., ERK1/2)

Biliverdin reductase (BVR) is a pivotal modulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade. mdpi.comfrontiersin.org BVR functions as a scaffold protein, bringing together key components of the pathway to facilitate signal transmission. nih.govmdpi.com It forms a ternary complex with MEK1 (a MAPK kinase) and ERK1/2. nih.govmdpi.com This scaffolding function is critical, as the formation of the MEK/ERK/BVR complex is essential for the activation of ERK1/2 in response to stimuli like insulin-like growth factor-1 (IGF-1). nih.gov

Furthermore, BVR plays an indispensable role as an intracellular transporter for activated ERK1/2. nih.govmdpi.com While ERK1/2 itself cannot readily move into the nucleus, BVR, which possesses both nuclear localization and export signals, shuttles the activated kinase into the nuclear compartment. mdpi.comnih.gov Once in the nucleus, ERK1/2 can phosphorylate and activate downstream transcription factors such as Elk1, leading to the expression of genes involved in cellular growth, differentiation, and stress responses, including heme oxygenase-1 (HO-1). nih.govmdpi.commdpi.com Although BVR is a substrate for ERK1/2 kinase activity, it is not a kinase for ERK1/2. nih.gov However, the ATP-binding domain of BVR is necessary for ERK1/2-dependent activation of Elk1. nih.gov BVR's interaction with Protein Kinase Cδ (PKCδ) is also linked to ERK1/2 activation, as PKCδ can directly activate ERK proteins. nih.govmdpi.com

Table 3: Research Findings on BVR's Modulation of the MAPK Pathway

Function of BVR Mechanism Interacting Proteins Downstream Effect Reference
Scaffold Protein Forms a ternary complex to facilitate kinase activation. MEK1, ERK1/2, PKCδ Activation of ERK1/2 nih.govmdpi.com
Nuclear Transporter Shuttles activated ERK1/2 into the nucleus. ERK1/2 Phosphorylation of nuclear transcription factors (e.g., Elk1) nih.govmdpi.commdpi.com
Signal Mediator ATP-binding domain is required for downstream activation. ERK1/2, Elk1 Activation of Elk1 and transcription of target genes like HO-1 nih.govmdpi.com

Phosphatidylinositol-3 Kinase (PI3K)/Akt System Activation

The biliverdin/BVR system is a significant activator of the pro-survival Phosphatidylinositol-3 Kinase (PI3K)/Akt signaling pathway. frontiersin.orgfrontiersin.org BVR's role in this cascade is multifaceted, involving direct protein-protein interactions and kinase activity. It has been demonstrated that tyrosine-phosphorylated BVR binds to the p85α regulatory subunit of PI3K, which in turn leads to the activation of the PI3K catalytic subunit and subsequent phosphorylation and activation of Akt. frontiersin.orgfrontiersin.orgsci-hub.ru This activation of the PI3K/Akt pathway is a key mechanism behind the cytoprotective effects attributed to both heme oxygenase-1 (HO-1) and biliverdin itself. frontiersin.org

In macrophages, the conversion of extracellular biliverdin to bilirubin by a membrane-bound form of BVR initiates this signaling cascade, leading to Akt activation. frontiersin.org The interaction between BVR and PI3K is crucial, as knockdown of BVR with siRNA attenuates HO-1-induced phosphorylation of Akt. frontiersin.org BVR also interacts with Phosphatidylinositol-dependent kinase 1 (PDK1), a key upstream activator of Akt. nih.gov BVR facilitates the PDK1-mediated activation of Akt and is part of a complex involving PDK1, BVR, and Akt1. nih.govresearchgate.net This positions BVR as a critical coactivator and mediator in the PI3K/Akt pathway, influencing downstream processes such as the inhibition of glycogen (B147801) synthase kinase 3 (GSK3). nih.govresearchgate.net

Table 4: Research Findings on BVR's Activation of the PI3K/Akt System

Interaction Mechanism of Activation Downstream Signaling Cellular Outcome Reference
BVR-p85α (PI3K) Binding of phosphorylated BVR to the p85α subunit. Activation of PI3K, leading to Akt phosphorylation. Cytoprotection, anti-inflammatory effects. frontiersin.orgfrontiersin.orgsci-hub.ru
BVR-PDK1-Akt1 Formation of a PDK1/BVR/Akt1 complex. Facilitates PDK1-mediated activation of Akt1. Inhibition of GSK3, regulation of glucose metabolism. nih.govresearchgate.net
Membrane BVR Conversion of biliverdin to bilirubin at the cell surface. Tyrosine phosphorylation of BVR, binding to p85, and Akt activation. Induction of anti-inflammatory cytokine IL-10. arvojournals.orgfrontiersin.org

Interaction with Insulin (B600854) Receptor Kinase and Related Cascades

Biliverdin reductase-A (BVR-A) is intricately involved in the insulin signaling pathway, acting as both a substrate and a modulator of key components. mdpi.comwipo.int BVR-A is a direct target of the insulin receptor kinase (IRK). mdpi.comnih.gov Upon insulin binding, the IRK autophosphorylates and then phosphorylates BVR-A on specific tyrosine residues. mdpi.com This phosphorylation activates BVR-A's own intrinsic kinase activity. mdpi.comnih.gov

Activated BVR-A, in turn, can phosphorylate the insulin receptor substrate-1 (IRS-1) on inhibitory serine residues (e.g., Ser307). mdpi.comresearchgate.net This action serves as a negative feedback loop to prevent excessive or aberrant activation of IRS-1 in response to the insulin signal. mdpi.com IRS-1 is the central scaffold protein that, when activated by the IRK, propagates the signal to the two main downstream arms: the PI3K/Akt pathway (metabolic effects) and the Ras/Raf/MAPK pathway (gene transcription and mitogenic effects). mdpi.comresearchgate.net Therefore, by modulating IRS-1 phosphorylation, BVR-A can influence the balance and intensity of these critical downstream cascades. mdpi.comscispace.com This dual role as a substrate for IRK and a kinase for IRS-1 places BVR-A at a crucial regulatory node in insulin signal transduction. mdpi.comnih.govfrontiersin.org

Table 5: Research Findings on BVR's Interaction with Insulin Signaling

Interaction Phosphorylation Event Functional Consequence Pathway Reference
Insulin Receptor Kinase (IRK) → BVR-A IRK phosphorylates BVR-A on tyrosine residues. Activation of BVR-A's Ser/Thr/Tyr kinase activity. Insulin Signaling mdpi.comnih.govnih.gov
BVR-A → IRS-1 Activated BVR-A phosphorylates IRS-1 on inhibitory serine residues (e.g., Ser307). Negative feedback regulation of insulin signaling. Insulin Signaling mdpi.comresearchgate.net
BVR-A as a scaffold BVR-A facilitates activation of both PI3K/Akt and MAPK/ERK arms. Regulation of glucose uptake, metabolism, and gene transcription. Insulin Signaling mdpi.comresearchgate.netscispace.com

Regulation of Protein Kinase C (PKC) Isoform Activity

Biliverdin reductase (BVR) is a significant modulator of Protein Kinase C (PKC) activity, interacting with conventional, novel, and atypical PKC isoforms. mdpi.comnih.gov These interactions link BVR to a wide array of cellular processes, including inflammation, cell growth, and insulin signaling. mdpi.commdpi.comscispace.com

For conventional PKCs, BVR has been shown to activate PKCβII. mdpi.com BVR likely acts as a kinase for Threonine-500 in the activation loop of PKCβII, a key phosphorylation event for its activation. nih.govfrontiersin.org In turn, PKCβII may activate BVR through autophosphorylation under certain conditions. mdpi.com

Regarding the novel PKCs, BVR associates with PKCδ, particularly in response to stimuli like IGF-1. mdpi.com This interaction leads to increased PKCδ activity. mdpi.com While BVR activates PKCδ, PKCδ itself is not a substrate for BVR's kinase activity. frontiersin.org The BVR substrate, biliverdin, is also a known inhibitor of PKCδ, suggesting that the reduction of biliverdin by BVR could indirectly modulate PKCδ activity by removing its inhibitor. scispace.com

BVR also interacts with the atypical PKCζ. mdpi.comscispace.com This isoform is linked to inflammatory signaling, particularly through TNF-α and NF-κB. mdpi.comscispace.com BVR and PKCζ share common activators and can both modulate the insulin/PI3K pathway. scispace.com BVR acts as an adaptor protein for PKCζ, enhancing its activity towards its substrates and linking it to proinflammatory transcription factors. mdpi.com This positions BVR as a key modulator that integrates signals from growth factors and cytokines with the activity of various PKC isoforms. mdpi.commdpi.com

Table 6: Research Findings on BVR's Regulation of PKC Isoforms

PKC Isoform Nature of Interaction Activating Stimulus Functional Outcome Reference
Conventional
PKCβII BVR activates PKCβII, likely via phosphorylation. - Activation of a key component in cell growth and differentiation. mdpi.comnih.govfrontiersin.org
Novel
PKCδ BVR associates with and activates PKCδ. Insulin growth factor-1 (IGF-1) Increased PKCδ kinase activity; linked to ERK pathway activation. frontiersin.orgmdpi.com
Atypical
PKCζ BVR acts as an adaptor protein, enhancing its activity. Tumor necrosis factor-α (TNF-α) Links PKCζ to proinflammatory transcription factors (e.g., AP-1, NF-κB). mdpi.comscispace.com

Targeting of Soluble Guanylyl Cyclase (sGC)

Biliverdin (hydrochloride) has been identified as an endogenous inhibitor of soluble guanylyl cyclase (sGC), the enzyme responsible for converting guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). nih.gov Studies using recombinant sGC have demonstrated that biliverdin IX, in the micromolar range, inhibits both the basal and nitric oxide (NO)-stimulated activity of the enzyme. nih.gov This inhibitory action is specific to biliverdin, as bilirubin, which differs by only two hydrogen atoms, shows no such effect. nih.govnih.gov

The mechanism of inhibition involves a reduction in the maximal velocity (Vmax) of the enzyme without altering its affinity for the substrate GTP (unchanged KM values). nih.gov Furthermore, biliverdin IX diminishes the enzyme's activity even at maximal concentrations of the NO donor, DEA/NO, and significantly lowers the affinity of DEA/NO for sGC. nih.gov The inhibitory effect of biliverdin also extends to NO-independent activators of sGC, such as YC-1 and protoporphyrin IX (PPIX), by reducing the maximal enzyme activity without significantly affecting the EC50 values of these activators. nih.gov The mechanism by which biliverdin inhibits PPIX-activated sGC activity is distinct from that of the sGC inhibitor ODQ. nih.govresearchgate.net It is proposed that biliverdin may interfere with sGC activation by binding to the heme pocket and displacing the heme group. nih.gov

ParameterEffect of Biliverdin IXReference
Basal sGC ActivityInhibition nih.gov
NO-stimulated sGC ActivityInhibition nih.gov
Maximal Velocity (Vmax)Reduced nih.gov
Substrate Affinity (KM for GTP)No effect nih.gov
Affinity for NO-donor (DEA/NO)Reduced nih.gov
YC-1 Activated sGC ActivityReduced maximal activity nih.gov
Protoporphyrin IX Activated sGC ActivityReduced maximal activity nih.gov

Modulation of Aryl Hydrocarbon Receptor (AhR) Function

Biliverdin is recognized as an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govmdpi.commdpi.comnih.govresearchgate.netresearchgate.net Upon binding, biliverdin can activate the AhR signaling pathway. nih.govoup.com This activation involves the translocation of the biliverdin-AhR complex into the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). mdpi.com This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the regulation of AhR-dependent gene expression. nih.govmdpi.com

Studies have shown that biliverdin induces the expression of DRE-driven luciferase reporter genes in various cell lines, including mouse, guinea pig, rat, and human cells. nih.gov It also stimulates AhR transformation and its binding to DREs both in vitro and in cultured cells. nih.gov While biliverdin itself can activate AhR, some evidence suggests it may also be converted within the cell to a more potent activator. nih.gov The affinity of biliverdin for AhR is considered relatively weak compared to exogenous ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govmedicinacomplementar.com.br

Activation of AhR by biliverdin can lead to a variety of cellular responses, including the control of cell proliferation and G1 phase cell cycle arrest. oup.com

Regulation of Nuclear Factor-kappaB (NF-κB) Activity

Biliverdin has been shown to exert regulatory effects on the Nuclear Factor-kappaB (NF-κB) signaling pathway, which is crucial in inflammation and immune responses. frontiersin.orgnih.gov Research indicates that biliverdin can act as an inhibitor of NF-κB activation. frontiersin.orgnih.govresearchgate.net This inhibitory effect has been observed in the context of Toll-like receptor 4 (TLR4) signaling, where biliverdin was found to significantly inhibit NF-κB activation induced by lipopolysaccharide (LPS). mdpi.com

The mechanism of inhibition is linked to the broader functions of biliverdin reductase (BVR), the enzyme that converts biliverdin to bilirubin. BVR itself can stimulate NF-κB-dependent promoter activity. frontiersin.org However, biliverdin, the substrate for BVR, is a known inhibitor of NF-κB. frontiersin.orgnih.gov This suggests a complex regulatory loop where the components of the heme degradation pathway have opposing effects on NF-κB activity. Biliverdin's inhibitory action on NF-κB contributes to its anti-inflammatory properties. medchemexpress.com

Regulation of Cellular Proliferation and Apoptosis

Effects on Cell Cycle Progression and Arrest (e.g., G0/G1 phase)

Biliverdin has been demonstrated to inhibit the proliferation of various cell types, notably vascular smooth muscle cells (VSMCs), by inducing cell cycle arrest, primarily in the G0/G1 phase. ahajournals.orgresearchgate.netplos.org This antiproliferative effect is a key mechanism behind its potential therapeutic benefits in vascular proliferative disorders. ahajournals.org

The arrest in the G0/G1 phase is mediated through the modulation of key cell cycle regulatory proteins. ahajournals.orgplos.org Research has shown that treatment with biliverdin leads to a significant decrease in the expression of several critical proteins required for the G1 to S phase transition:

Cyclin-dependent kinase 2 (cdk2) ahajournals.orgplos.orgtandfonline.com

Cyclin D1 ahajournals.orgplos.orgtandfonline.com

Cyclin A ahajournals.orgplos.orgtandfonline.com

Cyclin E ahajournals.orgtandfonline.com

Conversely, the expression of cyclin-dependent kinase 4 (cdk4) appears to be unaffected by biliverdin treatment. ahajournals.org The downregulation of these cyclins and cdk2 results in the hypophosphorylation of the retinoblastoma protein (Rb). ahajournals.orgfrontiersin.org Hypophosphorylated Rb remains bound to transcription factors, preventing the expression of genes necessary for DNA synthesis and thereby halting the cell cycle. ahajournals.org It has also been suggested that biliverdin-mediated activation of the Aryl Hydrocarbon Receptor (AhR) contributes to G1 cell cycle arrest through the hypophosphorylation of Rb. oup.comahajournals.org

Cell Cycle RegulatorEffect of BiliverdinReference
cdk2 ExpressionDecreased ahajournals.orgplos.orgtandfonline.com
cdk4 ExpressionUnaffected ahajournals.org
Cyclin A ExpressionDecreased ahajournals.orgplos.orgtandfonline.com
Cyclin D1 ExpressionDecreased ahajournals.orgplos.orgtandfonline.com
Cyclin E ExpressionDecreased tandfonline.com
Retinoblastoma (Rb) ProteinHypophosphorylation ahajournals.orgfrontiersin.org

Induction of Apoptosis via Intrinsic Pathways (e.g., Caspase-3, Caspase-9 activation)

Biliverdin has been shown to induce apoptosis, or programmed cell death, in certain cell types, particularly cancer cells, through the intrinsic pathway. nih.govnih.gov This pathway is characterized by the involvement of mitochondria and the activation of specific caspases.

Studies in breast cancer cell lines (MCF-7 and MDA-MB-468) have demonstrated that biliverdin treatment leads to a dose-dependent reduction in cell viability and an increase in apoptosis. nih.gov The induction of apoptosis by biliverdin is mediated by the activation of key effector and initiator caspases of the intrinsic pathway. nih.gov

Specifically, biliverdin treatment significantly increases the activity of:

Caspase-9 : An initiator caspase that is activated within the apoptosome following the release of cytochrome c from the mitochondria. nih.govresearchgate.netwikipedia.orgbiovendor.com Its activation is a hallmark of the intrinsic apoptotic pathway. nih.gov

Caspase-3 : A key executioner caspase that is activated by caspase-9. nih.govresearchgate.net Active caspase-3 then cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Effects on Vascular Biology and Angiogenesis

Biliverdin exerts significant effects on vascular biology, primarily through the inhibition of vascular smooth muscle cell (VSMC) proliferation and the modulation of angiogenesis. medchemexpress.comahajournals.org Treatment with biliverdin has been shown to suppress neointima formation following vascular injury, a process largely driven by VSMC proliferation. ahajournals.orgtandfonline.com This effect is attributed to the induction of G1 phase cell cycle arrest in VSMCs. ahajournals.org

Regarding angiogenesis, the formation of new blood vessels, studies indicate that biliverdin generally has an inhibitory role. It has been reported to block neovascularization and angiogenesis, which contributes to its ability to decrease the formation of the tunica intima in blood vessels. medchemexpress.com

However, the role of the heme oxygenase (HO) system, which produces biliverdin, in angiogenesis is complex. While biliverdin itself can be anti-angiogenic, the induction of HO-1 can also promote the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). frontiersin.org More recent research suggests a pro-angiogenic role for biliverdin under specific ischemic conditions. One study found that biliverdin treatment promoted angiogenesis in human umbilical vein endothelial cells (HUVECs), as evidenced by increased cell proliferation, migration, and tube formation, even in the presence of oxidative stress. nih.gov This pro-angiogenic effect was linked to the activation of the PI3K/Akt signaling pathway. frontiersin.orgnih.gov

Inhibition of Vascular Smooth Muscle Cell Proliferation

The proliferation of vascular smooth muscle cells (VSMCs) is a critical event in the pathogenesis of various vascular proliferative disorders, including atherosclerosis and restenosis following angioplasty. ahajournals.org Biliverdin has been shown to potently inhibit this process through multiple molecular pathways, primarily by inducing cell cycle arrest. ahajournals.orgnih.gov

Research demonstrates that biliverdin and its metabolite, bilirubin, block the proliferation of VSMCs by halting cell cycle progression at the G0/G1 phase. ahajournals.orgtandfonline.com This inhibitory effect is not due to cytotoxicity but rather a specific modulation of key regulatory pathways. ahajournals.org Studies using rat VSMCs revealed that treatment with biliverdin resulted in a significantly higher percentage of cells remaining in the G0/G1 phase compared to untreated controls. ahajournals.org

The primary mechanisms underlying this cell cycle arrest involve:

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathways: Biliverdin has been found to suppress the activation of the p38 MAPK signaling pathway. ahajournals.org MAPKs are crucial for transmitting extracellular signals to the cellular machinery that governs proliferation. By inhibiting the phosphorylation and thus the activation of p38 MAPK, biliverdin effectively dampens the proliferative signals stimulated by mitogens. ahajournals.org

Regulation of Retinoblastoma Protein (Rb) Phosphorylation: A key event in the progression from the G1 to the S phase of the cell cycle is the hyperphosphorylation of the retinoblastoma tumor suppressor protein (Rb). Biliverdin treatment leads to the hypophosphorylation of Rb. tandfonline.comresearchgate.netmdpi.com This hypophosphorylated state keeps Rb bound to the E2F family of transcription factors, preventing the transcription of genes required for DNA synthesis and cell cycle progression. tandfonline.com

Modulation of Other Cell Cycle Proteins: The inhibitory action of biliverdin extends to other regulatory proteins. It has been shown to induce the expression of the tumor suppressor protein p53 and affect the proteolysis of the transcription factor Yin Yang 1 (YY1), further contributing to the block on VSMC replication. researchgate.netmdpi.com Additionally, biliverdin administration has been observed to suppress VSMC migration, another key component of intimal hyperplasia development. ahajournals.org

In animal models of vascular injury, such as balloon angioplasty in rats, the administration of biliverdin significantly reduces neointima formation, the hallmark of restenosis. ahajournals.orgahajournals.org This in vivo effect corroborates the in vitro findings, highlighting biliverdin's potential as a regulator of VSMC proliferation. nih.gov

Table 1: Summary of Biliverdin's Effects on Vascular Smooth Muscle Cell Proliferation

Cellular/Molecular Target Effect of Biliverdin Mechanism Reference(s)
Cell Cycle Arrest at G0/G1 phase Prevents entry into the S (synthesis) phase. ahajournals.orgtandfonline.com
p38 MAPK Pathway Inhibition of phosphorylation Blocks a key mitogenic signaling cascade. ahajournals.org
Retinoblastoma Protein (Rb) Hypophosphorylation Maintains Rb in its active, growth-suppressive state. ahajournals.orgtandfonline.comresearchgate.net
VSMC Migration Suppression Inhibits the movement of VSMCs into the intima. ahajournals.org
Neointimal Hyperplasia Attenuation Reduces vessel wall thickening after injury in vivo. ahajournals.orgahajournals.org

Suppression of Neovascularization and Angiogenesis Processes

Neovascularization, the formation of new blood vessels, is a complex process essential for both physiological and pathological conditions. Angiogenesis, a key component of neovascularization, is tightly regulated by a balance of pro- and anti-angiogenic factors. Biliverdin has been shown to exert inhibitory effects on pathological angiogenesis, particularly in contexts such as cancer and chronic inflammation. nih.govnih.govarvojournals.org

The anti-angiogenic activity of biliverdin is closely linked to its potent antioxidant properties. nih.gov Pathological conditions often involve increased oxidative stress, characterized by elevated levels of reactive oxygen species (ROS). ROS can act as signaling molecules that promote angiogenesis. nih.gov

Key research findings on biliverdin's anti-angiogenic mechanisms include:

Downregulation of Hypoxia-Inducible Factor-1α (HIF-1α): In head and neck squamous cell carcinoma (HNSCC) cells, biliverdin treatment was found to decrease intracellular ROS levels. This reduction in oxidative stress led to the suppression of HIF-1α, a critical transcription factor that is stabilized under hypoxic and high-ROS conditions. nih.gov HIF-1α is a master regulator of angiogenesis, controlling the expression of numerous pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov

Inhibition of VEGF Production: By downregulating HIF-1α, biliverdin consequently reduces the production and secretion of VEGF, a potent stimulator of endothelial cell proliferation, migration, and tube formation. nih.govnih.gov While some components of the heme oxygenase system, like carbon monoxide (CO), can induce VEGF expression, biliverdin appears to function as an inhibitor in certain cellular contexts. nih.govjacc.org

Suppression of Pro-proliferative Signaling: Biliverdin's inhibitory effects extend to other signaling pathways that drive cell growth. In HNSCC models, it was shown to decrease the expression and phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and the phosphorylation of its downstream effector, Akt, a key protein in cell survival and proliferation pathways. nih.gov

Inhibition of Endothelial Cell Functions: In vivo studies using models of corneal injury and inflammation have demonstrated that topical administration of biliverdin effectively inhibits neovascularization. nih.govarvojournals.org It reduces the influx of inflammatory leukocytes, which are a source of angiogenic factors, and directly lessens the formation of new vessels. arvojournals.org In some contexts, biliverdin has been shown to promote angiogenesis, such as in ischemic flap survival, by activating pro-survival pathways like PI3K/Akt. nih.gov However, in settings of pathological proliferation and inflammation, its suppressive role is more prominent. nih.govnih.gov

Table 2: Summary of Biliverdin's Effects on Angiogenesis

Molecular Target/Process Effect of Biliverdin Mechanism Reference(s)
Reactive Oxygen Species (ROS) Decrease Acts as a potent antioxidant. nih.gov
HIF-1α Suppression of expression Mediated by the reduction in ROS. nih.gov
VEGF Decreased production Downstream effect of HIF-1α suppression. nih.govnih.gov
EGFR/Akt Pathway Inhibition of phosphorylation Reduces pro-proliferative and survival signaling. nih.gov
Corneal Neovascularization Inhibition Reduces inflammatory cell influx and new vessel growth in vivo. nih.govarvojournals.org

Preclinical Investigations of Biliverdin Hydrochloride in Disease Models

Ischemia-Reperfusion Injury Models

Biliverdin (B22007) (hydrochloride), a potent antioxidant and anti-inflammatory agent, has been the subject of numerous preclinical studies to evaluate its therapeutic potential in mitigating tissue damage caused by ischemia-reperfusion (I/R) injury across various organ systems. nih.govnih.govnih.govsigmaaldrich.comnih.govresearchgate.netnih.govnih.govnih.govphysiology.orgdovepress.comnih.govnih.govnih.govresearchgate.netresearchgate.netelsevierpure.comnih.govresearchgate.netbohrium.comnih.govkmmu.edu.cnresearchgate.netplos.orgmedchemexpress.com I/R injury is a complex phenomenon characterized by the paradoxical exacerbation of cellular dysfunction and death following the restoration of blood flow to previously ischemic tissue. The protective effects of biliverdin are attributed to its ability to scavenge reactive oxygen species, modulate inflammatory pathways, and inhibit apoptosis. nih.govnih.govnih.govmedchemexpress.com

Preclinical studies in rodent and swine models have demonstrated the significant hepatoprotective effects of biliverdin in the context of I/R injury. nih.govnih.govsigmaaldrich.comresearchgate.netnih.gov In a rat model of ex vivo liver perfusion following prolonged cold ischemia, the administration of biliverdin resulted in improved physiological and biochemical outcomes. nih.govsigmaaldrich.comnih.gov Livers treated with biliverdin exhibited enhanced portal venous blood flow, increased bile production, and reduced release of hepatocellular enzymes such as glutamic-oxaloacetic transaminase (GOT) and glutamic-pyruvic transaminase (GPT). nih.gov Histological analysis also revealed a preservation of the liver architecture in the biliverdin-treated groups, as quantified by Suzuki's histological criteria. nih.govsigmaaldrich.comnih.gov

Furthermore, in a swine model of liver I/R injury, biliverdin administration was shown to suppress liver dysfunction, as evidenced by improved urea and ammonia clearance, reduced neutrophil infiltration, and decreased hepatocyte cell death. nih.govresearchgate.netplos.org These findings in a large animal model provide strong support for the potential clinical translation of biliverdin as a therapeutic agent in liver transplantation and other scenarios involving hepatic I/R injury. nih.govresearchgate.net

ParameterControl Group (I/R)Biliverdin-Treated Group (I/R)p-valueReference
Rat Model
Portal Venous Blood Flow (mL/min/g)0.98 ± 0.151.33 ± 0.17<0.001 nih.gov
Bile Production (mL/g)1.883.40<0.003 nih.gov
GOT Release (IU/L)17191<0.0001 nih.gov
GPT Release (IU/L)14446<0.0001 nih.gov
Suzuki's Histology Score6.8 ± 0.83.7 ± 1.4<0.005 nih.gov
Swine Model
Neutrophil InfiltrationIncreasedSuppressedSignificant nih.govresearchgate.net
Hepatocyte Cell DeathIncreasedSuppressedSignificant nih.govresearchgate.netplos.org

The protective effects of biliverdin have also been investigated in animal models of renal I/R injury, a significant cause of acute kidney injury. frontiersin.orgnih.govmdpi.comtbzmed.ac.irdovepress.com Studies have shown that biliverdin can mitigate the functional and structural damage to the kidneys following an ischemic insult. While specific quantitative data from biliverdin-focused studies is less detailed in the provided search results, the general consensus from related research on heme oxygenase-1 (HO-1), the enzyme that produces biliverdin, suggests a protective role. The induction of HO-1 has been shown to protect against renal I/R injury by reducing inflammation, oxidative stress, and apoptosis. frontiersin.orgnih.gov

In mouse models of renal I/R injury, therapeutic strategies that upregulate the HO-1 pathway have been associated with lower plasma creatinine and blood urea nitrogen (BUN) levels, indicating preserved renal function. frontiersin.org Histological examination of kidneys from animals with induced HO-1 activity shows reduced tubular apoptosis and necrosis. frontiersin.org Given that biliverdin is a key downstream effector of the HO-1 pathway, its administration is expected to confer similar protective effects against renal I/R injury.

ParameterControl Group (I/R)HO-1 Induction/Biliverdin Pathway Activation (I/R)p-valueReference
Mouse Model
Plasma CreatinineIncreasedSignificantly LowerSignificant frontiersin.org
Blood Urea Nitrogen (BUN)IncreasedSignificantly LowerSignificant frontiersin.org
Renal Tubular ApoptosisSevereDecreasedSignificant frontiersin.org

In the context of cardiac I/R injury, which is a major contributor to the morbidity and mortality of myocardial infarction, biliverdin has been explored for its cardioprotective properties. Although direct studies with biliverdin hydrochloride are not extensively detailed in the provided search results, research on the broader heme oxygenase system, from which biliverdin is derived, provides strong evidence of its protective role. Upregulation of HO-1 activity in models of myocardial I/R injury has been shown to significantly restore myocardial function and minimize infarct size. physiology.org

Exogenous administration of bilirubin (B190676), the immediate metabolite of biliverdin, at micromolar concentrations has demonstrated cytoprotective effects in perfused heart preparations following I/R injury. physiology.orgresearchgate.net These effects are attributed to the potent antioxidant properties of the bile pigments. Studies on other therapeutic agents in rat models of myocardial I/R injury have shown that a reduction in oxidative stress and inflammation, key mechanisms of biliverdin action, leads to decreased levels of cardiac injury markers like creatine kinase-MB and lactate dehydrogenase, and preservation of antioxidant enzyme activities such as catalase and superoxide dismutase. frontiersin.org

ParameterControl Group (I/R)Cardioprotective Intervention (e.g., HO-1 induction) (I/R)p-valueReference
Rat Model
Myocardial Infarct SizeIncreasedMinimizedSignificant physiology.org
Myocardial FunctionImpairedSignificantly RestoredSignificant physiology.org
Creatine Kinase-MBIncreasedSignificantly ReducedSignificant frontiersin.org
Lactate DehydrogenaseIncreasedSignificantly ReducedSignificant frontiersin.org

The neuroprotective effects of biliverdin have been extensively documented in various animal models of cerebral I/R injury. nih.govnih.govdovepress.comnih.govresearchgate.netbohrium.comnih.govkmmu.edu.cn In rat models of transient middle cerebral artery occlusion (tMCAO), administration of biliverdin has been shown to ameliorate neurological deficits and significantly reduce brain infarction volume. nih.govdovepress.comnih.gov These beneficial effects are associated with the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as a reduction in the expression of inducible nitric oxide synthase (iNOS). nih.gov

Furthermore, biliverdin treatment has been found to inhibit apoptosis in the ischemic cortex. nih.govdovepress.com Mechanistic studies have revealed that biliverdin can exert its neuroprotective effects by modulating microRNA expression, such as upregulating miR-27a-3p, which in turn regulates inflammatory and apoptotic pathways. nih.govresearchgate.net Proteomic analyses have further elucidated the complex molecular changes induced by biliverdin that contribute to its neuroprotective effects following cerebral I/R injury. nih.govbohrium.com

ParameterControl Group (Cerebral I/R)Biliverdin-Treated Group (Cerebral I/R)p-valueReference
Rat Model
Brain Infarction VolumeSignificantly IncreasedSignificantly ReducedSignificant nih.govdovepress.com
Neurological Deficit ScoreSevereAmeliorated< 0.05 kmmu.edu.cn
TNF-α ExpressionIncreasedDownregulatedSignificant nih.gov
IL-6 ExpressionIncreasedDownregulatedSignificant nih.gov
IL-1β ExpressionIncreasedDownregulatedSignificant nih.gov
Apoptosis in Ischemic CortexIncreasedDecreasedSignificant nih.govdovepress.com

Preclinical investigations in animal models have highlighted the protective role of biliverdin against pulmonary I/R injury, a common complication in lung transplantation and other thoracic surgeries. nih.govnih.govnih.govresearchgate.net In an ex vivo isolated rat lung model of I/R injury, biliverdin treatment significantly ameliorated pulmonary dysfunction. nih.govnih.gov Lungs treated with biliverdin exhibited improved tidal volume, lung compliance, and arterial oxygen partial pressure (PaO2) compared to the untreated I/R group. nih.gov

The protective mechanisms of biliverdin in the lungs involve its antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.govnih.gov Biliverdin treatment was associated with restored superoxide dismutase (SOD) activity, increased ATP content, and reduced malondialdehyde (MDA) content, indicating a reduction in oxidative stress. nih.gov Furthermore, biliverdin downregulated the expression of inflammatory cytokines (IL-1β, IL-6, TNF-β) and key inflammatory enzymes (cyclooxygenase-2, iNOS), and decreased the phosphorylation of Jun N-terminal kinase (JNK), a mediator of stress-induced apoptosis. nih.govnih.gov In a rat lung transplantation model, the addition of biliverdin to the preservation solution significantly improved lung graft function and reduced neutrophil infiltration and apoptosis. nih.gov

ParameterSham GroupI/R GroupBiliverdin-Treated Group (I/R)p-value (I/R vs. BV)Reference
Isolated Rat Lung Model
Tidal Volume (ml/min)2.41 ± 0.311.44 ± 0.23Significantly Increased= 0.004 nih.gov
Lung Compliance (ml/cmH2O)0.44 ± 0.090.27 ± 0.06Significantly Increased< 0.001 nih.gov
PaO2 (mmHg)114 ± 8.064.12 ± 12Significantly Increased< 0.001 nih.gov
SOD ActivityNormalMarkedly DecreasedSignificantly Restored< 0.05 nih.gov
MDA ContentNormalIncreasedReduced< 0.05 nih.gov
Apoptosis IndexLowSignificantly IncreasedSignificantly Decreased< 0.01 nih.govnih.gov

The cytoprotective effects of biliverdin have also been demonstrated in animal models of small bowel I/R injury, a critical issue in intestinal transplantation and mesenteric ischemia. nih.govnih.govelsevierpure.comresearchgate.net In a rat model of orthotopic syngeneic intestinal transplantation, intraluminal administration of biliverdin into the intestinal grafts before cold preservation significantly ameliorated the mucosal damage caused by I/R injury. nih.govelsevierpure.com This was evidenced by the preservation of villous architecture and a reduction in mucosal erosion. nih.govelsevierpure.com

Biliverdin treatment also effectively inhibited the upregulation of messenger RNAs for pro-inflammatory mediators such as interleukin-6, inducible nitric oxide synthase, and C-C motif chemokine 2. nih.govelsevierpure.com Furthermore, biliverdin prevented the loss of claudin-1, a key transmembrane protein involved in maintaining the tight-junction barrier of the intestinal mucosa. nih.govelsevierpure.com Consequently, the gut barrier function was better preserved in the biliverdin-treated group. A significant improvement in the 14-day survival rate was observed in recipients of biliverdin-treated grafts compared to controls. nih.govelsevierpure.com

ParameterControl Group (Intestinal I/R)Biliverdin-Treated Group (Intestinal I/R)p-valueReference
Rat Intestinal Transplant Model
Mucosal Damage (Villi Blunting, Erosion)SevereNotably Ameliorated- nih.govelsevierpure.com
Gut Barrier FunctionSignificant LossPreserved- nih.govelsevierpure.com
Claudin-1 ExpressionLossPrevented- nih.govelsevierpure.com
14-Day Survival Rate38.9%83.3%= 0.030 nih.govelsevierpure.com

Inflammation and Sepsis Models

Biliverdin (hydrochloride) has been investigated for its protective effects in clinically relevant models of polymicrobial sepsis. In studies utilizing the cecal ligation and puncture (CLP) model in rats, which mimics human polymicrobial abdominal sepsis, biliverdin administration has demonstrated significant therapeutic potential researchgate.netnih.govoaes.cc. Treatment with biliverdin was found to prevent the suppression of gastrointestinal muscle contractility, a common morbidity associated with sepsis researchgate.net.

Furthermore, biliverdin significantly modulated the inflammatory cascade associated with sepsis. Its administration led to a marked decrease in neutrophilic infiltration into the jejunal muscularis. At the molecular level, biliverdin treatment significantly reduced the mRNA expression of pro-inflammatory mediators, including interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1), in the small bowel of septic animals. Conversely, the expression of the anti-inflammatory cytokine IL-10 was significantly augmented following biliverdin treatment in the CLP model researchgate.net. These findings highlight biliverdin's ability to attenuate sepsis-induced morbidity by selectively modulating the inflammatory response and its detrimental effects on intestinal function researchgate.net.

The therapeutic potential of biliverdin has been extensively studied in the context of endotoxin-induced acute lung injury (ALI), a severe complication of sepsis mdpi.comnih.gov. In rat models of lethal endotoxemia induced by lipopolysaccharide (LPS), pretreatment with biliverdin conferred a potent defense, dramatically improving long-term survival mdpi.comnih.gov.

Biliverdin administration effectively mitigates the pathophysiological changes in the lungs associated with endotoxemia. It has been shown to suppress increases in lung permeability and alveolitis mdpi.comnih.gov. The protective effects are associated with a significant modulation of the systemic inflammatory response. Specifically, biliverdin treatment reduces serum levels of the pro-inflammatory cytokine IL-6 while augmenting the expression of the anti-inflammatory cytokine IL-10 mdpi.comnih.gov. Studies have also shown that biliverdin administration can suppress the activation of NF-κB, a key transcription factor in the inflammatory pathway nih.gov. These cytoprotective effects suggest that biliverdin may have therapeutic applications in inflammatory diseases of the lung mdpi.comnih.gov.

Table 1: Effect of Biliverdin (BV) Pretreatment on Survival in a Rat Model of Lethal Endotoxemia

Treatment GroupSurvival Rate (%)Source
Sham-treated Control20% mdpi.com, nih.gov
Biliverdin (BV) Pretreatment87% mdpi.com, nih.gov

Cancer Research Models (Cell Line and Animal Studies)

Recent studies have indicated that biliverdin can modulate cellular growth in hyper-proliferative diseases, including cancer nih.gov. The anti-proliferative effects of biliverdin have been linked to its ability to regulate the activity of key signaling enzymes, such as mitogen-activated protein kinase (MAPK), which is crucial for signal transduction in both normal and malignant cells. Research has demonstrated that biliverdin can inhibit MAPK phosphorylation, leading to cell cycle arrest at the G0/G1 phase nih.gov. Another mechanism contributing to its anti-proliferative action is the inhibition of NF-κB activation, which is associated with apoptotic responses nih.gov.

The effects of biliverdin have been specifically investigated in breast cancer cell lines, revealing its potential to inhibit cell viability and induce apoptosis nih.govjst.go.jp. In both MCF-7 and MDA-MB-468 cell lines, biliverdin inhibited cell viability in a time- and dose-dependent manner nih.govunits.itresearchgate.net. This effect was accompanied by the induction of an intrinsic apoptotic response, as evidenced by the activation of caspase-3 and caspase-9 nih.govjst.go.jp.

Interestingly, the sensitivity to biliverdin differed between the two cell lines. The IC₅₀ (the concentration required to inhibit 50% of cell growth) after 24 hours of treatment was found to be lower for MDA-MB-468 cells compared to MCF-7 cells, indicating higher sensitivity in the former nih.govunits.it. Further studies showed that inhibiting biliverdin reductase A (BVR-A), the enzyme that converts biliverdin to bilirubin, significantly increased cell death when combined with biliverdin treatment nih.govjst.go.jp. This suggests that biliverdin itself, and not just its conversion to bilirubin, plays a crucial role in inducing apoptosis in these breast cancer cells nih.gov.

Table 2: IC₅₀ Values of Biliverdin in Breast Cancer Cell Lines after 24-hour Treatment

Cell LineIC₅₀ Value (µM)Source
MCF-7247.4 nih.gov, units.it
MDA-MB-468168.9 nih.gov, units.it

Neurodegenerative and Neurological Disease Models

The heme oxygenase (HO) system, which produces biliverdin, and its metabolites have been implicated as playing a protective role in several neurodegenerative and neurological conditions nih.gov. Preclinical studies suggest that the biliverdin/bilirubin pathway is a key component of the brain's defense against oxidative and inflammatory insults that characterize diseases like Alzheimer's and Parkinson's disease researchgate.netmdpi.com.

In the context of Alzheimer's disease (AD) models, the enzymes responsible for producing biliverdin and bilirubin, heme oxygenase-1 (HO-1) and biliverdin reductase A (BLVR-A), are reportedly upregulated in the brains of AD patients, suggesting an endogenous protective response mdpi.com. The antioxidant activity of the biliverdin-bilirubin redox cycle is believed to counteract oxidative stress, a key pathological feature of AD nih.gov. Studies in aged canine models have also explored the effects of atorvastatin treatment, noting that its beneficial effects on cognition may be linked to the modulation of the biliverdin reductase-A system in the brain jst.go.jp.

In preclinical models of Parkinson's disease, biliverdin's metabolite, bilirubin, has shown protective effects against neurotoxicity nih.gov. It has been found to reduce the loss of dopaminergic neurons, in part by modulating inflammation, specifically by acting on tumor necrosis factor-alpha (TNF-α) nih.gov. The system is also associated with increasing the expression of neurotrophic factors that support neuronal survival nih.gov. While much of the research focuses on the downstream product bilirubin, these findings underscore the neuroprotective potential of the pathway originating with the production of biliverdin mdpi.comnih.gov.

Neuroprotective Effects in Experimental Cerebral Injury Models

Biliverdin (hydrochloride) has demonstrated significant neuroprotective properties in preclinical models of cerebral ischemia/reperfusion (I/R) injury. Studies utilizing rat models of middle cerebral artery occlusion/reperfusion (MCAO/R) have shown that biliverdin can reduce the volume of cerebral infarction. jst.go.jpfrontiersin.orgnih.gov The protective mechanisms appear to be multifactorial, primarily involving potent anti-inflammatory and anti-apoptotic effects. jst.go.jpfrontiersin.org

In both in vivo (MCAO/R rats) and in vitro (oxygen-glucose deprivation/reoxygenation-injured neurons) models, biliverdin administration suppressed the generation of pro-inflammatory cytokines and inhibited apoptosis. jst.go.jpnih.gov A key molecular mechanism underlying these effects involves the regulation of the miR-27a-3p/Rgs1 axis. Research has shown that biliverdin upregulates miR-27a-3p, which in turn downregulates its target, Regulator of G-protein signaling 1 (Rgs1). jst.go.jpfrontiersin.orgnih.gov This pathway modulation inhibits inflammation by suppressing NF-κB signaling and reduces neuronal apoptosis, thereby conferring neuroprotection against ischemic brain injury. frontiersin.orgnih.gov

Table 1: Neuroprotective Effects of Biliverdin in Cerebral Injury Models

Experimental Model Key Findings Proposed Mechanism of Action
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in rats Reduced cerebral infarction volume; Decreased apoptosis in the ischemic cortex. jst.go.jp Upregulation of miR-27a-3p and downregulation of Rgs1. jst.go.jpnih.gov

Modulation of Neurobehaviors (e.g., depression, anxiety, memory) in Animal Models

Investigations into the effects of exogenous biliverdin on neurobehavior have yielded complex results. In a study using mouse models, administration of biliverdin was unexpectedly found to induce behaviors consistent with depression and anxiety. jst.go.jp These findings were observed across a range of classic behavioral tests, including the open field test (OFT), novelty-suppressed feeding (NSF), tail suspension test (TST), and forced swim test (FST). jst.go.jp

The study reported that mice treated with biliverdin exhibited increased immobility time in the FST and TST, which is interpreted as a depression-like phenotype. jst.go.jp Furthermore, the treatment was associated with memory impairment. The underlying mechanism for these behavioral changes may be linked to an inflammatory response within the central nervous system. ELISA data from the study showed that biliverdin treatment significantly increased the levels of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the hippocampus. jst.go.jp These findings suggest that while biliverdin has protective effects in acute injury models, its exogenous administration under normal conditions could potentially modulate neurobehavior through neuroinflammatory pathways. jst.go.jp

Table 2: Effects of Exogenous Biliverdin on Neurobehavior in Mice

Behavioral Test Observed Outcome Interpretation
Open Field Test (OFT) Reduced total distance traveled and time in the central zone. jst.go.jp Increased anxiety-like behavior.
Tail Suspension Test (TST) Increased immobility time. jst.go.jp Depression-like behavior.
Forced Swim Test (FST) Increased floating time. jst.go.jp Depression-like behavior.

Metabolic and Cardiovascular Disease Models

Studies on the Prevention of Atherosclerosis and Vascular Injury

Biliverdin has been investigated for its potential to prevent intimal hyperplasia, a key process in the development of atherosclerosis and restenosis following vascular procedures. nih.govfrontiersin.org In preclinical rat models, including arterialized vein grafts and balloon angioplasty-induced vascular injury, biliverdin administration significantly suppressed the development of intimal hyperplasia. nih.govfrontiersin.org

The protective vascular effects of biliverdin are attributed to several mechanisms. It has been shown to prevent the apoptosis of endothelial cells, which is a critical insult that can initiate vascular lesion formation. nih.govfrontiersin.org Additionally, biliverdin inhibits the migration of vascular smooth muscle cells (VSMCs), a crucial step in the thickening of the arterial wall. nih.govfrontiersin.orgnih.gov This is achieved, in part, by decreasing the activation of c-Jun NH2-terminal kinase (JNK), a key signaling molecule involved in cell stress and migration. nih.govfrontiersin.org By protecting endothelial cells and inhibiting VSMC migration, biliverdin demonstrates a potent ability to limit the pathological remodeling of blood vessels after injury. frontiersin.orgnih.gov

Table 3: Effects of Biliverdin on Vascular Injury Models

Experimental Model Key Findings Proposed Mechanism of Action
Arterialized Vein Graft Model (Rat) Significantly suppressed the development of intimal hyperplasia. nih.govfrontiersin.org Prevention of endothelial cell apoptosis. nih.govfrontiersin.org

Research on the Protection of Pancreatic Islets in Diabetes Models

The protective effects of biliverdin extend to the pancreatic islets in models of type 2 diabetes. In studies using db/db mice, a genetic model of type 2 diabetes, oral administration of biliverdin was shown to prevent the progressive worsening of hyperglycemia and glucose intolerance. researchgate.net

The primary mechanism for this protection is the inhibition of oxidative stress-induced damage to pancreatic beta cells. researchgate.net Treatment with biliverdin led to a normalization of oxidative stress markers within the islets. This was accompanied by a significant increase in the insulin (B600854) content of the islets and the expression of Pdx1, a key transcription factor for beta-cell function. researchgate.net Concurrently, biliverdin administration resulted in a significant decrease in apoptosis and the expression of the pro-apoptotic protein Bax in the pancreatic islets of the db/db mice. researchgate.net These findings indicate that biliverdin can protect pancreatic islets by mitigating oxidative stress, thereby preserving beta-cell function and insulin content. researchgate.net

Table 4: Protective Effects of Biliverdin in a Diabetes Model

Experimental Model Key Findings Proposed Mechanism of Action

Synthetic and Biotechnological Production Methodologies for Biliverdin Hydrochloride

Microbial Expression Systems for Biliverdin (B22007) Biosynthesis

Microbial fermentation offers a promising avenue for the scalable and controlled production of biliverdin. By harnessing the metabolic machinery of microorganisms, researchers can create cellular factories for synthesizing this valuable compound.

Escherichia coli (E. coli) is a widely used host for recombinant protein production due to its rapid growth, well-characterized genetics, and the availability of numerous genetic tools. scispace.com Several strategies have been developed to produce biliverdin in E. coli, primarily through the overexpression of heme oxygenase (HO), the enzyme that catalyzes the conversion of heme to biliverdin. researchgate.netnih.gov

One approach involves constructing recombinant E. coli strains that express a cyanobacterial heme oxygenase gene (ho1). researchgate.netnih.gov Optimization of this system, including codon optimization of the ho1 gene for E. coli expression, has been shown to significantly increase biliverdin production. researchgate.net For instance, a strain with a modified ho1 gene produced approximately twice the amount of biliverdin IXα compared to the strain with the original gene. researchgate.net Fed-batch fermentation strategies using substrates like lactose (B1674315) or a combination of glycerol (B35011) and lactose have yielded biliverdin IXα concentrations up to an average of 23.5 mg/L. researchgate.net

A key challenge in using E. coli for biliverdin production is the limited rate of endogenous heme biosynthesis, which is the precursor for biliverdin. nih.govfrontiersin.org To address this, researchers have explored co-expressing genes involved in the heme biosynthesis pathway to increase the intracellular heme pool. mdpi.comresearchgate.net Another innovative strategy utilizes an engineered strain of E. coli Nissle, which naturally possesses a heme transporter. nih.govfrontiersin.org This allows the bacteria to take up exogenous heme from the culture medium, thereby bypassing the bottleneck of endogenous heme synthesis and significantly increasing the yield of biliverdin isomers. nih.govfrontiersin.org

StrainGenetic ModificationProduction StrategyReported Yield
E. coli BL21(DE3)Expression of cyanobacterial ho1 geneBatch and fed-batch fermentationUp to 23.5 mg/L
E. coli Nissle (EcN(T7))Expression of Pseudomonas aeruginosa heme oxygenase (HemO)Supplementation with exogenous heme>300-fold increase for β and δ isomers compared to chemical oxidation

The yeast Pichia pastoris (now known as Komagataella phaffii) is another popular expression system for producing heterologous proteins and has been successfully employed for biliverdin production. nih.govnih.gov A significant advantage of using yeast is its ability to take up exogenous heme, which is a challenge for E. coli. researchgate.net

In a recent study, the heme oxygenase-1 (HO1) gene from Arabidopsis thaliana was expressed in P. pastoris. nih.govnih.gov The gene was modified to remove the plastid transit peptide sequence, ensuring the enzyme was expressed in the cytoplasm where it could act on exogenously supplied heme. nih.govnih.gov Through optimization of induction conditions, such as methanol (B129727) concentration, pH, and culture time, a significant yield of biliverdin was achieved. nih.govnih.gov The whole-cell biotransformation of hemin (B1673052) (the chloride salt of heme) resulted in a biliverdin yield of 132 mg/L, which is a notable achievement in microbial biliverdin production. nih.govnih.gov

Recent research has identified that some microorganisms naturally produce biliverdin as part of their secondary metabolism. The soil bacterium Streptomyces atratus, known for producing rufomycin antibiotics, has been found to also produce biliverdin and bilirubin (B190676). nih.govnih.gov It is hypothesized that the production of these bile pigments helps the bacterium to combat oxidative stress, particularly from nitric oxide generated during rufomycin biosynthesis. nih.govfrontiersin.org While the yields from wild-type Streptomyces atratus may not yet be competitive with engineered systems, this discovery opens up new possibilities for exploring and engineering novel microbial strains for biliverdin production. nih.govnih.govresearchgate.net

Biotransformation Methods Utilizing Exogenous Heme Substrates

Biotransformation methods leverage the catalytic activity of isolated enzymes or whole microbial cells to convert a readily available substrate into a desired product. In the context of biliverdin production, this typically involves the conversion of exogenous heme (often in the form of hemin) into biliverdin using a source of heme oxygenase.

As discussed in the microbial production sections, both recombinant E. coli and Pichia pastoris have been effectively used as whole-cell biocatalysts for this purpose. nih.govfrontiersin.orgnih.govnih.gov The key advantage of this approach is that it circumvents the complexities and potential limitations of endogenous heme synthesis within the host organism. nih.govfrontiersin.org By supplying heme externally, the production process becomes more of a direct conversion, allowing for potentially higher yields and simpler optimization. nih.govnih.gov The process with P. pastoris that yielded 132 mg/L of biliverdin is a prime example of a successful whole-cell biotransformation strategy. nih.govnih.gov

Electrosynthetic Approaches for Biliverdin and its Derivatives

Electrosynthesis represents a novel and promising alternative to biological and traditional chemical synthesis methods for producing biliverdin and its derivatives. nih.govacs.org This approach uses electricity to drive chemical reactions, offering a high degree of control and potentially leading to cleaner and more efficient processes. nih.govacs.orgncl.ac.uk

Recent research has demonstrated a single-step electrosynthesis of verdoheme and biliverdin derivatives from corresponding meso-aryl-substituted metalloporphyrin precursors. nih.govacs.org This method is inspired by the enzymatic pathway of heme oxygenase and utilizes atmospheric oxygen. nih.govacs.org One of the significant advantages of this electrochemical route is the potential for high yields, with reports of over 80% yield for a copper-coordinating verdoheme analog within 8 hours at room temperature. nih.govacs.org

The electrochemical behavior of the biliverdin-bilirubin system has also been investigated, showing that biliverdin can be reduced to bilirubin and vice-versa through controlled-potential electrolysis. researchgate.net This suggests that electrosynthesis could be a versatile tool not only for producing biliverdin but also for interconverting related bile pigments.

Challenges in Scalable Production and Purification for Research Applications

Despite the significant progress in developing production methods for biliverdin, several challenges remain, particularly concerning scalable production and purification for research and potential therapeutic applications.

One of the primary hurdles is the cost and availability of the starting material, whether it be the heme precursor for biotransformation or the complex porphyrins for chemical synthesis. mdpi.com While microbial production from simple carbon sources is a long-term goal, current high-yield methods often rely on the addition of exogenous heme. nih.govfrontiersin.org

Purification of biliverdin from complex mixtures, whether from chemical synthesis or biological production, is another major challenge. mdpi.comscispace.com Chemical synthesis can produce a mixture of isomers (α, β, γ, and δ), of which only the IXα isomer is typically desired for its biological activity. mdpi.comnih.govfrontiersin.org Separating these closely related isomers is a difficult and often low-yielding process. scispace.com Biological systems, while generally producing the specific IXα isomer, still require extensive purification to remove cellular components, media constituents, and other metabolites. researchgate.netnih.gov

Achieving the high purity required for clinical applications is a significant bottleneck that can substantially increase the final cost of the product. mdpi.com The development of efficient and cost-effective downstream processing and purification technologies is therefore crucial for the widespread availability of research-grade and therapeutic biliverdin. researchgate.netnih.gov

Advanced Analytical and Spectroscopic Methodologies for Biliverdin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating biliverdin (B22007) from complex biological matrices and quantifying its various isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of biliverdin and its isomers. creative-proteomics.comnih.gov Reversed-phase HPLC, often utilizing a C18 column, is commonly employed to separate different biliverdin isomers. creative-proteomics.comnih.gov For instance, a method using a mobile phase of acetone (B3395972) and 20 mM formic acid (50:50 v/v) at a flow rate of 0.6 ml/min has been described for analytical purposes, with detection at 380 nm. portlandpress.com The choice of solvent system, typically a mixture of water with an organic solvent like acetonitrile (B52724) or methanol (B129727), is critical for achieving optimal resolution of the isomers. creative-proteomics.com

HPLC is also vital for assessing the purity of biliverdin samples. Commercially available biliverdin hydrochloride, for example, has been analyzed and found to contain not only the primary IXα (5Z,10Z,15Z) isomer but also the geometric isomer IXα (5Z,10Z,15E). researchgate.net Purity is often initially assessed by methods like thin-layer chromatography (TLC), with suppliers specifying purities of ≥97.0% or >95%. nih.govsigmaaldrich.com HPLC analysis can then provide a more detailed and quantitative assessment of isomeric composition. nih.gov

Table 1: HPLC Methods for Biliverdin Analysis

Parameter Method 1 Method 2
Column Discovery C18, 10 cm × 2.1 mm I.D., 5 μm Agilent Zorbax SB-C18, 150 mm × 4.6 mm, 5 µm
Mobile Phase A: 10 mM ammonium (B1175870) acetate; B: 90:10 methanol:(100 mM ammonium acetate) A: Water with 0.1% acetic acid; B: Methanol
Flow Rate 0.2 mL/min 1 mL/min
Detection UV, 405 nm UV, 650 nm
Source sigmaaldrich.com nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and sensitive quantification of biliverdin. creative-proteomics.com This technique couples the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer. creative-proteomics.com Electrospray ionization (ESI) is a commonly used ionization source for biliverdin analysis. creative-proteomics.comunits.it

LC-MS/MS allows for the precise identification of biliverdin isomers based on their mass-to-charge ratio (m/z). creative-proteomics.com For example, in the positive ion mode, the transition m/z 583.2 → 297.2 is monitored for biliverdin. researchgate.net This high specificity is crucial for distinguishing biliverdin from other related compounds in complex mixtures, such as those found in rat liver or human serum. units.it The technique is also invaluable for trace analysis, with reported limits of detection (LOD) and quantitation (LOQ) as low as 0.1 nM and 0.5 nM, respectively. researchgate.net

Table 2: LC-MS/MS Parameters for Biliverdin Analysis

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI)
Monitored Transition m/z 583.2 → 297.2
Limit of Detection (LOD) 0.1 nM
Limit of Quantitation (LOQ) 0.5 nM
Source researchgate.net

For ultra-sensitive detection of biliverdin, HPLC can be coupled with a thermal lens spectrometric (TLS) detector. nih.goviitg.ac.in This combination has proven particularly effective for the simultaneous determination of biliverdin and bilirubin (B190676) at trace levels in human serum. nih.govdaneshyari.com The method involves isocratic reversed-phase HPLC on a C18 column with TLS detection based on excitation by a krypton laser at 407 nm. nih.govdaneshyari.com

This advanced setup offers significantly lower limits of detection and quantitation compared to conventional HPLC with diode-array detection (DAD). units.itnih.gov For biliverdin, the HPLC-TLS method can achieve an LOD of 1.2 nM and an LOQ of 3.0 nM, which is approximately five times more sensitive than the HPLC-DAD method (LOD 6 nM, LOQ 18 nM). units.itnih.govdaneshyari.com This enhanced sensitivity has enabled the first-ever determination of unbound biliverdin alongside free bilirubin in human serum samples. nih.govdaneshyari.com

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the intricate three-dimensional structure and chiroptical properties of biliverdin.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of biliverdin in solution. researchgate.netbsu.edu.az ¹H NMR spectra, for instance, can provide information about the proton environment within the molecule. researchgate.net Studies using NMR have been instrumental in analyzing the conformation of biliverdin and its derivatives. dntb.gov.ua For example, NMR analysis of a commercial biliverdin sample helped to identify the presence of the geometric isomer IXα (5Z,10Z,15E) alongside the main IXα (5Z,10Z,15Z) isomer. researchgate.net NMR studies have also been used to investigate the interaction of biliverdin with other molecules and metal ions. researchgate.netnih.gov

Table 3: NMR Spectroscopy Application in Biliverdin Research

Application Key Findings Source
Isomer Identification Confirmed the presence of IXα (5Z,10Z,15E) isomer in a commercial sample. researchgate.net
Conformational Analysis Provided insights into the conformation of biliverdin in solution. researchgate.netdntb.gov.ua
Interaction Studies Investigated the binding of biliverdin to proteins and metal ions. nih.govacs.org

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopy technique that is highly sensitive to the stereochemistry and conformational helicity of molecules like biliverdin. dntb.gov.uanih.gov Biliverdin can exist in either a P (right-handed) or M (left-handed) helical conformation, and ECD spectroscopy can be used to study the equilibrium between these two forms. rsc.org

The ECD spectra of biliverdin derivatives are sensitive to factors such as the solvent, pH, and the presence of metal ions. rsc.orgresearchgate.net For example, changes in the ECD spectrum upon the addition of hydrochloric acid or sodium hydroxide (B78521) indicate shifts in the conformational equilibrium due to protonation or deprotonation. rsc.org Furthermore, the interaction of biliverdin with metal ions can be monitored by ECD, revealing information about the formation and structure of metal-biliverdin complexes. nih.gov These studies are often complemented by theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), to interpret the experimental spectra and model the observed conformational changes. rsc.orgresearchgate.net

Vibrational Circular Dichroism (VCD) for Detailed Conformational Studies

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for investigating the detailed conformational landscape of chiral molecules, including biliverdin and its derivatives. nih.gov Biliverdin itself is achiral but can adopt two interconverting helical conformations, denoted as M (left-handed) and P (right-handed) helicity. rsc.org VCD spectroscopy, by measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions, provides a sensitive probe of these helical structures. nih.govresearchgate.net

Studies on optically active derivatives of biliverdin have demonstrated the utility of VCD in correlating spectral features with the length of esterifying chains and the resulting conformational equilibrium between M and P helicities. rsc.org These experimental VCD spectra, when coupled with Density Functional Theory (DFT) calculations, offer a robust method for confirming conformational equilibria and providing a quantitative estimation of the imbalance between the P and M helical forms. rsc.orgresearchgate.net The advantage of VCD lies in its sensitivity to subtle conformational details and intermolecular interactions, which is crucial for understanding how factors like solvent nature, pH, and metal ion chelation can shift the conformational balance. nih.govrsc.org For instance, research has shown that VCD can detect changes in the helical structure of biliverdin complexes with various metal ions. researchgate.netnih.gov

Fiber Enhanced Raman Spectroscopy (FERS) for Sensitive Detection in Biological Samples

Fiber Enhanced Raman Spectroscopy (FERS) has emerged as a novel and highly sensitive method for the detection and quantification of biliverdin in biological matrices. nih.govrsc.org This technique combines the chemical selectivity of resonance Raman spectroscopy with the enhanced sensitivity afforded by using optical fibers as a light-guiding medium. nih.govdb-thueringen.de The fiber confines the laser light within a small sample volume, significantly increasing the interaction length with the analyte and thereby amplifying the Raman signal. db-thueringen.degoogle.com

Research has demonstrated that FERS can achieve impressively low limits of detection (LOD) for biliverdin, on the order of 0.13 micromolar (μM). nih.govrsc.org This level of sensitivity is critical for analyzing clinically relevant concentrations in complex biological fluids. rsc.org FERS allows for the simultaneous quantification of both biliverdin and bilirubin, which is essential for studying conditions involving hyperbilirubinemia and the less common hyperbiliverdinemia. nih.govrsc.org The technique's ability to distinguish between the resonance Raman spectra of these chemically similar molecules, particularly in the 1220–1300 cm⁻¹ wavenumber range, underscores its analytical power. rsc.org The development of FERS platforms, including those using hollow-core photonic-crystal fibers (HC-PCFs), continues to improve the robustness and applicability of this method for bio-analytical and clinical diagnostics. db-thueringen.demdpi.com

UV-Visible Spectroscopy for Quantitative Analysis and Purity Assessment

UV-Visible (UV-Vis) spectroscopy is a fundamental and widely applied technique for the quantitative analysis and purity assessment of biliverdin. creative-proteomics.comtechnologynetworks.comdrawellanalytical.com This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.com The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

For biliverdin, UV-Vis spectroscopy is routinely used to determine its concentration in various solvents. nih.govresearchgate.net The characteristic absorption spectrum of biliverdin, with distinct peaks, allows for its quantification. nih.gov For example, when analyzing biotransformation products, high-performance liquid chromatography (HPLC) coupled with a UV-Vis detector set at a specific wavelength (e.g., 450 nm) can effectively separate and quantify biliverdin from other compounds like bilirubin. researchgate.net Furthermore, UV-Vis spectroscopy serves as a crucial tool for assessing the purity of biliverdin samples. nih.gov By comparing the absorption spectrum of a sample to that of a known standard, one can identify the presence of impurities or isomers. creative-proteomics.comresearchgate.net The peak absorbance wavelengths are key parameters reported in the characterization of newly synthesized biliverdin derivatives. nih.gov

Analytical TechniqueApplication for BiliverdinKey Findings/Parameters
UV-Visible Spectroscopy Quantitative AnalysisDetermines concentration based on light absorbance. drawellanalytical.com
Purity AssessmentAssesses purity by comparing spectra to standards. nih.gov
CharacterizationIdentifies characteristic peak absorbance wavelengths. nih.gov

Molecular Modeling and Computational Studies

Molecular Dynamics Simulations for Biliverdin-Protein Binding Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic interactions between biliverdin and proteins at an atomic level. nih.govfrontiersin.org These simulations model the movement of atoms and molecules over time, providing insights into conformational changes, binding stability, and the nature of intermolecular forces. frontiersin.orgacs.org

MD simulations have been instrumental in examining the binding modes of biliverdin and its analogs within the active sites of enzymes like human biliverdin-IXα reductase (hBVR-A). nih.gov By simulating the complex in a solvent environment, researchers can assess the stability of the binding pose predicted by docking methods. nih.gov For instance, simulations of the SARS-CoV-2 spike protein in complex with biliverdin have been used to understand how mutations affect binding affinity and the conformation of surrounding loops. frontiersin.orgnih.gov Key metrics from MD simulations, such as the root-mean-square deviation (RMSD) of protein backbone atoms, are used to monitor the stability of the system throughout the simulation. nih.govnih.gov Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are applied to the trajectories from MD simulations to calculate the binding free energies, which can be compared with experimental data. nih.govfrontiersin.org

Molecular Docking for Enzyme-Ligand Interactions and Inhibitor Design

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like biliverdin) when it binds to a receptor, typically a protein, to form a stable complex. openaccessjournals.comjscimedcentral.com This method is fundamental in drug design and for elucidating enzyme-ligand interactions. openaccessjournals.comdiva-portal.org The process involves a search algorithm that explores various possible binding poses of the ligand in the protein's active site, and a scoring function that estimates the binding affinity for each pose. openaccessjournals.com

In biliverdin research, molecular docking has been employed to study its binding to enzymes such as biliverdin reductase. nih.gov Algorithms like Induced Fit Docking (IFD) are particularly useful as they account for the flexibility of both the ligand and the protein's binding site, which can undergo conformational changes upon ligand binding. nih.gov Docking studies are crucial for identifying key interactions, such as hydrophobic interactions and ring stacking with cofactors like NADP+, that drive the binding of biliverdin and its analogs. mpg.de This structural information is invaluable for the rational design of inhibitors. By understanding the binding mode of the natural substrate, researchers can design new molecules that bind more tightly or specifically, potentially modulating the enzyme's activity for therapeutic purposes. nih.govmpg.de

Density Functional Theory (DFT) Calculations for Spectroscopic Correlation and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems like molecules. ripublication.comwikipedia.org It has become a cornerstone of computational chemistry for correlating calculated properties with experimental spectroscopic data for biliverdin. rsc.orgnih.gov DFT calculations can predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic transition energies. ripublication.comresearchgate.net

In the context of biliverdin research, DFT is extensively used to support and interpret experimental findings from spectroscopic techniques. For example, DFT calculations are essential for simulating the VCD and infrared absorption spectra of biliverdin conformers. rsc.orgresearchgate.net The excellent agreement often found between DFT-predicted spectra and experimental data provides strong evidence for the proposed molecular conformations. rsc.orgresearchgate.net DFT is also used to predict the g-tensor values of biliverdin radical intermediates, which can then be compared with data from high-field electron paramagnetic resonance (EPR) spectroscopy to identify the specific protonation state of the radical. nih.gov Furthermore, time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra, helping to elucidate the nature of excited states and the effects of protonation or environment on the chromophore's optical properties. rsc.orgacs.orgresearchgate.net

Computational MethodPrimary Application for Biliverdin ResearchInformation Obtained
Molecular Dynamics (MD) Simulating biliverdin-protein complex behavior over time.Binding stability, conformational changes, interaction energies. nih.govfrontiersin.org
Molecular Docking Predicting the binding pose of biliverdin in a protein active site.Preferred orientation, binding affinity, key intermolecular interactions. nih.govopenaccessjournals.com
Density Functional Theory (DFT) Calculating electronic structure and molecular properties.Spectroscopic data (VCD, UV-Vis), optimized geometries, electronic properties. rsc.orgnih.gov

Quantum Mechanical Investigations of Biliverdin Derivatives

Quantum mechanical (QM) calculations have become an indispensable tool for elucidating the intricate electronic structure, conformational stability, and photochemical reactivity of biliverdin and its derivatives. These computational methods provide insights that are often inaccessible through experimental techniques alone, allowing for a detailed exploration of molecular properties at the atomic level.

Theoretical studies predominantly employ ab initio Hartree-Fock (HF) methods and, more frequently, Density Functional Theory (DFT). researchgate.netresearchgate.net DFT functionals such as B3LYP, BLYP, and B3PW91 have proven to be particularly effective in modeling these complex tetrapyrrolic systems. researchgate.netgrafiati.com These investigations are crucial for understanding everything from the relative stability of isomers to the electronic transitions that govern their characteristic colors and photosensory functions. researchgate.net

A significant area of research involves the study of various isomeric forms of biliverdin, including the diketo, keto-enol, and dienol tautomers. researchgate.net By calculating the total energies of these structures, researchers can predict their relative stabilities. For instance, ab initio HF and DFT computations have consistently shown that the diketo form is the most stable isomer, a finding that aligns perfectly with experimental data obtained from X-ray crystallography. researchgate.net The B3LYP functional, in particular, has been noted for providing results that are closest to experimental parameters. researchgate.net

Furthermore, quantum mechanical approaches are extended to study biliverdin derivatives, including metal–biliverdin analogue complexes. researchgate.net Hybrid methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, which combines high-level QM calculations on a core region with more computationally efficient molecular mechanics for the periphery, have been successfully applied. researchgate.netresearchgate.net This allows for the accurate and cost-effective modeling of large systems, such as the Zn(II) complex of octaethyl dimethyl amido biliverdin. researchgate.net

The photochemistry of biliverdin, which is central to its biological role in photoreceptors like phytochromes, is another major focus of QM investigations. researchgate.net Understanding the photoisomerization process requires detailed knowledge of the molecule's excited states. nih.gov Time-dependent DFT (TD-DFT) is a common method used to calculate excitation energies and simulate absorption spectra. grafiati.comitpa.lt These calculations help to unravel the mechanisms of light absorption and the subsequent structural changes, such as the Z to E isomerization around specific double bonds, that initiate biological signaling cascades. nih.govnih.gov

The protonation state of the biliverdin chromophore, which can significantly influence its absorption spectrum and stability, has also been systematically investigated using combined quantum mechanics/molecular mechanics (QM/MM) simulations. nih.govacs.org These studies explore the effects of different protonation forms on the chromophore's interaction with its protein environment and its absorption maxima, concluding that a fully protonated form is typically dominant in both the red-absorbing (Pr) and far-red-absorbing (Pfr) states of phytochromes. nih.govacs.orgacs.org

The table below summarizes various computational methods and basis sets that have been applied in the quantum mechanical investigation of biliverdin and its isomers.

Computational MethodBasis SetApplicationReference
Hartree-Fock (HF)6-31G*Calculation of pyrromethenone (a model of biliverdin) geometry. researchgate.net
DFT (B3LYP)6-31G(d)Computation of biliverdin isomers (diketo, keto-enol, dienol) and comparison with experimental data. researchgate.net
DFT (BLYP)6-31G(d)Ground state geometry optimization of the biliverdin diketo isomer. researchgate.net
DFT (B3PW91)6-311GGeometry optimization of light-driven molecular machine components. grafiati.com grafiati.com
ONIOM (QM/MM)B3LYP/6-31G(d):AM1Investigation of metal–biliverdin analogue complexes. researchgate.net Also used in studies of vibrational circular dichroism. researchgate.net researchgate.netresearchgate.net
QM/MM (DFT/XMCQDPT2)-Investigation of protonation forms of the biliverdin chromophore in bacteriophytochrome. acs.org

The relative energies of biliverdin isomers calculated at different levels of theory provide insight into their thermodynamic stability. The diketo form is consistently found to be the most stable.

IsomerRelative Energy (Method: B3LYP/6-31G(d)) (kcal/mol)Relative Energy (Method: AM1) (kcal/mol)Reference
Diketo0.000.00 researchgate.net
Keto-enol14.8515.66 researchgate.net
Dienol39.7836.34 researchgate.net

These quantum mechanical investigations continue to provide a foundational understanding of the structure-function relationship in biliverdin derivatives, guiding the interpretation of experimental data and paving the way for the rational design of novel photoactive materials. researchgate.netitpa.lt

Structure Activity Relationship Studies and Biliverdin Derivatives

Impact of Chemical Modifications on Biological Activity and Specificity

The biological functions of biliverdin (B22007) are highly dependent on its molecular structure, and even subtle modifications can significantly alter its activity and specificity. The arrangement of side chains and the isomeric form of the tetrapyrrole backbone are key determinants of its interaction with enzymes like biliverdin reductases (BVRs).

Initial rate kinetics studies using synthetic biliverdin isomers have revealed characteristic behaviors for human biliverdin-IXα reductase (BVR-A) and biliverdin-IXβ reductase (BVR-B). researchgate.net The specificity of these enzymes is largely dictated by the positioning of the propionate (B1217596) side chains. researchgate.net BVR-A, for instance, shows a predominant specificity for the naturally occurring biliverdin IXα isomer, while BVR-B can reduce IXβ, IXγ, and IXδ isomers. portlandpress.com This demonstrates that the isomeric structure is a critical factor for substrate recognition and enzymatic activity. portlandpress.com

Table 1: Enzyme Specificity for Biliverdin Isomers

EnzymePrimary Substrate(s)Key Structural RequirementReference
Biliverdin-IXα Reductase (BVR-A)Biliverdin IXαα-isomer configuration with specific propionate side chain placement. researchgate.netportlandpress.com
Biliverdin-IXβ Reductase (BVR-B)Biliverdin IXβ, IXγ, IXδRecognizes non-α isomers, indicating different active site geometry. portlandpress.com

Investigations of Biliverdin Amides and the Role of Propionate Side Chains in Enzyme Recognition

The two propionate side chains on the biliverdin molecule are not merely for solubility but play a crucial role in molecular recognition by enzymes. To investigate this, scientists have synthesized mono- and di-amide derivatives of biliverdin, effectively neutralizing the negative charge of the carboxylic acid groups. nih.govacs.orgacs.org

These biliverdin amides have been used as probes to study substrate discrimination in different families of bilin reductases. nih.govacs.org Studies show that NADPH-dependent biliverdin reductases (like human BVR) are significantly more sensitive to the amidation of the propionate side chains compared to ferredoxin-dependent reductases like phycocyanobilin:ferredoxin oxidoreductase (PcyA). nih.govacs.org PcyA, which reduces biliverdin to phycocyanobilin, does not require free carboxylic acid groups for its catalytic activity. nih.govacs.org In contrast, for mammalian BVR, the propionic acid side chains are essential for the reaction. rsc.org

This differential sensitivity provides insight into the active sites of these enzymes. For NADPH-dependent BVRs, it appears that the charged propionate groups are critical for proper binding and orientation of the substrate within the active site, likely through ionic interactions with conserved amino acid residues. nih.govrsc.org For instance, mutagenesis studies suggest a conserved arginine residue (Arg185) is essential for catalysis in some BVRs, and a propionate side chain may act as a conduit for proton transfer. rsc.org The reduced activity with biliverdin amides underscores the importance of these electrostatic interactions for efficient catalysis in this enzyme class. nih.govacs.org

Table 2: Effect of Propionate Amidation on Bilin Reductase Activity

Enzyme FamilyExample EnzymeEffect of AmidationInferred Role of Propionate ChainsReference
NADPH-dependent Biliverdin ReductaseHuman BVRSignificantly reduced or abolished activity.Essential for binding, orientation, and/or catalysis via ionic interactions. nih.govacs.org
Ferredoxin-dependent Bilin ReductasePcyALittle to no effect on catalysis.Not critical for binding or catalysis; suggests a more accommodating active site. nih.govacs.org

Chiral Derivatives of Biliverdin and Their Conformation-Activity Relationships

Although biliverdin itself is achiral, it exists as a mixture of two rapidly interconverting helical enantiomers, designated P (plus) and M (minus). rsc.orgnih.gov The synthesis of chiral biliverdin derivatives allows for the study of these distinct conformations and how they influence biological activity. nih.gov By introducing chiral centers, often through modification of the side chains, researchers can create a preference for one helical form over the other. nih.gov

A notable strategy involves "strapping" the two propionic acid groups together by forming cyclic diesters with diols of varying lengths. rsc.orgnih.gov These constrained, chiral analogs exhibit distinct electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra, which are highly sensitive to the conformation of the tetrapyrrole backbone. rsc.orgrsc.org The length of the diester "belt" was found to correlate with the preferred helicity (M vs. P). nih.gov

These chiral derivatives have been used as chiroptical switches and sensors. rsc.orgresearchgate.net Their ECD spectra are sensitive to environmental factors such as solvent polarity, pH, and the presence of metal cations. rsc.orgresearchgate.net For example, adding acid can protonate a nitrogen atom, leading to a shift in the M vs. P conformational equilibrium, which is detectable spectroscopically. rsc.org Similarly, some metal ions can chelate with the verdin, promoting self-association or dimerization and causing significant changes in the chiroptical spectra. rsc.orgresearchgate.net These studies demonstrate that the three-dimensional shape of biliverdin is not static and that its conformational state, which can be influenced by its local environment, is directly linked to its chemical and physical properties. researchgate.net

Table 3: Factors Influencing Helical Conformation of Chiral Biliverdin Derivatives

FactorObservationMethod of DetectionReference
pHProtonation can shift the equilibrium between M and P conformers.Electronic Circular Dichroism (ECD), TD-DFT calculations rsc.orgresearchgate.net
Metal Cations (e.g., Zn²⁺)Induces chelation and can promote dimerization, altering spectroscopic signals.ECD, Vibrational Circular Dichroism (VCD) rsc.orgresearchgate.net
SolventSolvent polarity can influence the preferred conformation.ECD rsc.orgresearchgate.net
Structural Constraint (e.g., "strapped" derivatives)The length of a diester bridge between propionate groups determines M vs. P prevalence.ECD, VCD nih.gov

Naturally Occurring Biliverdin Analogs (e.g., Phycocyanobilin) and Their Biological Roles

Nature has produced a variety of linear tetrapyrroles, known as bilins, that are structurally analogous to biliverdin and perform diverse biological functions. numberanalytics.com Among the most studied are the phycobilins, which serve as light-harvesting pigments in cyanobacteria, red algae, and some other photosynthetic organisms. mdpi.comlibretexts.org Phycocyanobilin (PCB), a blue pigment, is a prominent example. vedantu.com

Phycocyanobilin is synthesized in these organisms from biliverdin IXα in a two-step, four-electron reduction catalyzed by the enzyme phycocyanobilin:ferredoxin oxidoreductase (PcyA). pnas.org Structurally, PCB differs from biliverdin in that the vinyl groups on its A and D rings are reduced. mdpi.com This modification is critical for its biological role.

Table 4: Common Naturally Occurring Phycobilins

PhycobilinColorPrimary AbsorptionAssociated Protein (Example)Reference
Phycocyanobilin (PCB)BlueOrange/Red light (~615-620 nm)Phycocyanin, Allophycocyanin mdpi.comvedantu.com
Phycoerythrobilin (PEB)RedGreen light (~550 nm)Phycoerythrin vedantu.com
PhycourobilinOrangeBlue-green lightPhycoerythrin vedantu.com

Design, Synthesis, and Characterization of Novel Biliverdin Derivatives for Research

The creation of novel biliverdin derivatives through design and synthesis is a powerful approach for developing new research tools and understanding bilin biochemistry. researchgate.net These synthetic efforts range from creating isomers not readily found in nature to designing entirely new protein-bilin complexes.

One area of research has focused on the synthesis and characterization of different bilindione isomers. For example, meso-pentafluorophenyl-substituted bilindione isomers have been synthesized, isolated, and characterized using X-ray diffraction and 2D NMR spectroscopy. researchgate.net Such studies expand the library of available biliverdin-type molecules and allow for a deeper understanding of how the backbone configuration affects the molecule's properties. researchgate.net

Another innovative strategy involves de novo protein design. acs.org Researchers have rationally designed and constructed self-assembling tetrahelical protein bundles with a specific cysteine residue positioned to covalently bind biliverdin. acs.org This creates novel, custom-designed fluorescent proteins where biliverdin acts as the chromophore. acs.org Characterization of these new holoproteins using mass spectrometry and circular dichroism confirms the covalent attachment of the bilin and the stability of the protein structure. acs.org Such engineered proteins can be used as fluorescent probes for in vivo imaging. wikipedia.org

The semi-synthesis of biliverdin amides and "strapped" derivatives, as discussed previously, also represents a key area of derivative design. nih.govrsc.org These syntheses typically start from commercially available bilirubin (B190676), which is oxidized to biliverdin, followed by chemical modifications to the propionate side chains. nih.gov These novel derivatives are indispensable tools for probing enzyme mechanisms and the relationship between molecular conformation and function. nih.govrsc.org

Table 5: Examples of Synthesized Biliverdin Derivatives and Their Applications

Derivative TypeSynthetic StrategyCharacterization MethodsResearch ApplicationReference
Biliverdin AmidesSemi-synthesis from bilirubin; amidation of propionate groups.NMR, Mass SpectrometryProbing enzyme active sites and the role of charged side chains. nih.govacs.org
"Strapped" Chiral BiliverdinsCyclic diester formation between propionate groups using diols.ECD, VCD, DFT calculationsStudying conformational equilibria (helicity); developing chiroptical sensors. rsc.orgnih.gov
De Novo Biliverdin-Binding ProteinsRational design of helical protein bundles with a cysteine for covalent attachment.Circular Dichroism, Mass Spectrometry, Fluorescence SpectroscopyCreating novel infrared fluorescent protein probes for bio-imaging. acs.org
Bilindione IsomersChemical synthesis and isolation of different geometric isomers.X-ray Diffraction, 2D NMRInvestigating structure-function relationships of the tetrapyrrole backbone. researchgate.net

Pharmacokinetic and Metabolic Studies in Preclinical Animal Models

Absorption and Bioavailability of Exogenous Biliverdin (B22007) in Experimental Systems

The route of administration profoundly impacts the absorption and subsequent bioavailability of exogenous biliverdin. Studies in Wistar rats have been instrumental in quantifying these parameters. nih.govnih.gov

When administered intravenously (i.v.), plasma concentrations of biliverdin predictably decrease over time in an exponential fashion as the compound is distributed and cleared. nih.govnih.gov A study comparing biliverdin (BV) with its metabolite, bilirubin-10-sulfonate (BRS), in rats found that i.v. biliverdin had a distribution half-life of 54.1 minutes. researchgate.net

Intraperitoneal (i.p.) administration allows for significant absorption into the systemic circulation. In separate studies using Wistar rats, the absolute bioavailability of biliverdin administered via the i.p. route was determined to be 16.1% and 28.4%. nih.govresearchgate.netnih.govbohrium.com Following i.p. injection, a notable portion of the administered dose, approximately 28%, is excreted into the bile. nih.govbohrium.com This suggests that biliverdin can effectively cross the peritoneal membrane to enter circulation. nih.gov

In contrast, the bioavailability of biliverdin following intraduodenal (i.d.) administration is exceedingly low, reported to be around 0.04% in rats. researchgate.net This is not due to a lack of absorption from the intestine but rather to extensive and rapid metabolism within the gut before it can reach systemic circulation. nih.govresearchgate.net This extensive first-pass metabolism in the intestine means that orally administered biliverdin itself has minimal systemic availability. nih.govbohrium.com

Metabolism and Excretion Pathways of Biliverdin and its Metabolites

Once administered, biliverdin undergoes rapid and extensive metabolism, which is a defining feature of its pharmacokinetic profile. The primary metabolic pathway is its conversion to bilirubin (B190676). medchemexpress.com

This reduction is catalyzed by the cytosolic enzyme biliverdin reductase (BVR). frontiersin.org BVR is widely expressed in the tissues of preclinical models, including the spleen, liver, kidney, and brain of rats. frontiersin.org Under normal physiological conditions, this conversion is so efficient that biliverdin formed from heme degradation is almost immediately reduced to bilirubin. frontiersin.org

The metabolic fate of biliverdin is highly dependent on the administration route.

Following intravenous or intraperitoneal administration , biliverdin that enters the circulation is converted to bilirubin. nih.gov This unconjugated bilirubin is then transported to the liver, where it is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) to form water-soluble bilirubin glucuronides. portlandpress.commdpi.com These conjugated metabolites are then excreted from the body, primarily into the bile. portlandpress.comnih.gov Studies in rats with biliary fistulae show that after i.v. injection of biliverdin IXα, the majority of the recovered compound in the bile is in the form of conjugated bilirubin. nih.gov

Following intraduodenal administration , biliverdin is almost entirely metabolized within the intestine before it can be absorbed systemically. nih.govbohrium.com Intriguingly, this involves pathways other than the typical BVR-mediated reduction. Research in rats has shown that biliverdin is converted by gut microflora into different metabolites. nih.gov One such metabolite has been identified as bilirubin-10-sulfonate. researchgate.net These enterally-derived metabolites are then absorbed into the circulation and subsequently excreted in both the bile and urine. nih.govresearchgate.netnih.gov

Factors Influencing Biliverdin Pharmacokinetics in Vivo Models

Several physiological and experimental factors can significantly influence the pharmacokinetic parameters of biliverdin in animal models.

Route of Administration : As detailed previously, the administration route is a major determinant of biliverdin's fate. The choice between parenteral (intravenous, intraperitoneal) and enteral (intraduodenal) routes fundamentally alters bioavailability and the metabolic profile, dictating whether the primary systemic metabolite is bilirubin or an enterally-derived product like bilirubin-10-sulfonate. nih.govresearchgate.net

Gut Microbiota : For enteral administration, the composition and metabolic activity of the gut microbiota are key. nih.gov Studies have demonstrated that intestinal bacteria are responsible for the conversion of biliverdin to unique, absorbable metabolites that are not formed following parenteral administration. nih.govresearchgate.net

Pathophysiological State : The health status of the animal model can influence pharmacokinetics. For instance, liver disease could impair the conjugation and biliary excretion of bilirubin, thereby altering the clearance of biliverdin's primary metabolite. europa.eu Conversely, in a rat model of sepsis, exogenously administered biliverdin was shown to modulate the inflammatory cascade, indicating a dynamic interplay between the compound and the disease state. physiology.org

Emerging Research Areas and Future Perspectives

Elucidating the Role of Biliverdin (B22007) in Organ Transplantation Research

The cytoprotective properties of biliverdin have positioned it as a compound of significant interest in the field of organ transplantation. Research is actively investigating its potential to mitigate ischemia-reperfusion injury (IRI) and immune-mediated graft rejection, two of the most significant challenges in transplantation medicine.

Studies have demonstrated that administration of biliverdin can lead to long-term tolerance of cardiac allografts. fishersci.comobolibrary.org Its protective effects are attributed to its anti-inflammatory, anti-apoptotic, and antioxidant properties. nih.gov In models of organ transplantation, biliverdin has been shown to decrease the infiltration of leukocytes within the graft and reduce T-cell-mediated immune responses. physiology.org The conversion of biliverdin to bilirubin (B190676) by biliverdin reductase is a key mechanism, as bilirubin is a potent antioxidant. nih.govpnas.org

Recent research has also explored analogs of biliverdin, such as mesobiliverdin IXα (MBV), for their potential in transplantation. A notable study compared the efficacy of MBV and biliverdin hydrochloride in improving the yield and function of pancreatic islets for allograft transplantation in diabetic rat models. The findings indicated that MBV was more effective at lower concentrations in increasing the survival yield of islet cells compared to biliverdin. mdpi.comnih.gov

Table 1: Comparative Efficacy of Mesobiliverdin IXα and this compound in Pancreatic Islet Allograft Transplantation

CompoundConcentration (μM)Islet Equivalent Yield Increase (%)Reference
Mesobiliverdin IXα186.7 mdpi.comnih.gov
This compound1035.5 nih.gov
Recombinant E. coli produced this compound10036.5 nih.gov

These findings highlight the therapeutic potential of biliverdin and its analogs in improving outcomes for solid-organ and islet transplantation. nih.govmdpi.com

Applications of Biliverdin in Bioimaging and Biosensor Development

Biliverdin serves as a crucial, endogenously produced chromophore for a class of near-infrared (NIR) fluorescent proteins (FPs) that are invaluable for deep-tissue in vivo imaging. portlandpress.com The use of NIR light is advantageous due to its reduced scattering, lower tissue absorbance, and minimal autofluorescence compared to visible light. jst.go.jp

However, the brightness of these biliverdin-dependent FPs is often limited by the bioavailability of biliverdin within cells. portlandpress.com To overcome this, researchers have employed strategies such as the exogenous application of biliverdin or the co-expression of heme oxygenase-1 (HO-1) to increase intracellular biliverdin production. jst.go.jp A more recent and effective approach has been the genetic knockout of biliverdin reductase-A (BLVRA), the enzyme that converts biliverdin to bilirubin. This strategy has been shown to significantly enhance the fluorescence intensity of iRFP in all examined tissues of Blvra–/– mice. jst.go.jp

The unique properties of biliverdin-binding proteins are also being harnessed for the development of genetically encoded biosensors. These biosensors are engineered proteins that change their fluorescence properties upon binding to a specific analyte, allowing for the real-time visualization of cellular signals and metabolites. acs.orgnih.gov For instance, a far-red fluorescent calcium ion biosensor has been developed based on a biliverdin-binding protein. bohrium.com The development of these tools is accelerating our understanding of complex biological processes with high spatiotemporal resolution. acs.orgnih.gov

Table 2: Strategies to Enhance Biliverdin-Dependent Fluorescent Protein Brightness

StrategyMechanismOutcomeReference
Exogenous Biliverdin SupplementationIncreases the availability of the chromophore for fluorescent protein binding.Enhanced fluorescence intensity. portlandpress.com
Heme Oxygenase-1 (HO-1) Co-expressionBoosts the endogenous synthesis of biliverdin from heme.Increased fluorescence, though enhancement may be limited. jst.go.jp
Biliverdin Reductase-A (BLVRA) KnockoutPrevents the degradation of biliverdin to bilirubin, leading to its accumulation.Significant and effective increase in the fluorescence of iRFPs. jst.go.jp

Advanced Research on Biliverdin-Protein Interactions Beyond Heme Catabolism Enzymes

While the interaction of biliverdin with heme oxygenase and biliverdin reductase is well-established, current research is uncovering a broader network of protein interactions. Biliverdin reductase (BVR) itself is emerging as a pleiotropic protein with functions extending far beyond its enzymatic role in heme degradation. physiology.org

BVR has been shown to act as a dual-specificity (serine/threonine/tyrosine) kinase and a transcription factor, implicating it in various cell signaling pathways. nih.govmdpi.com For example, BVR interacts with and modulates the activity of protein kinase C (PKC) isoforms, which are key regulators of cell growth and apoptosis. mdpi.comphysiology.org Furthermore, BVR plays a role in the mitogen-activated protein kinase (MAPK) signaling pathway by promoting the formation of signaling complexes. mdpi.com

These non-canonical functions of BVR suggest that biliverdin levels could indirectly influence these signaling cascades. For instance, biliverdin can inhibit PKC activity, and a regulatory loop has been proposed where biliverdin levels, controlled by BVR activity, can in turn regulate the heme degradation pathway and other cellular processes. physiology.org Research into these complex protein-protein interactions is crucial for understanding the full spectrum of biliverdin's biological effects.

Table 3: Pleiotropic Functions and Interactions of Biliverdin Reductase (BVR)

Function/InteractionDescriptionSignificanceReference
Dual-Specificity KinaseBVR can phosphorylate serine, threonine, and tyrosine residues on other proteins.Implicated in the regulation of glucose metabolism, cell growth, and apoptosis. nih.gov
Transcription FactorActs as a DNA-binding protein that can regulate the expression of genes, such as those controlled by activator protein 1 (AP-1).Modulates cellular responses to stress and other stimuli. nih.gov
Interaction with Protein Kinase C (PKC)BVR associates with PKC isoforms, influencing their activity.Regulates inflammation and cell proliferation. mdpi.com
Role in MAPK SignalingPromotes the formation of signaling complexes within the MEK-ERK pathway.Impacts cell proliferation and survival pathways, with implications for cancer therapy. nih.gov

Systems Biology Approaches to Understanding Biliverdin's Comprehensive Biological Role

The multifaceted nature of biliverdin and its metabolic network necessitates a systems biology approach to fully comprehend its biological significance. This approach integrates data from genomics, proteomics, metabolomics, and mechanistic enzymology to build comprehensive models of cellular processes. nih.govacs.org

For example, in studying heme degradation in pathogenic bacteria, a systems biology approach that combines genetics, enzyme kinetics, and metabolite profiling is recommended to accurately characterize the pathways, which may not all lead to biliverdin. nih.govacs.org Understanding these alternative pathways can provide insights into the diverse roles of heme metabolites.

Methodological Advancements in the Detection and Analysis of Biliverdin in Complex Biological Matrices

Accurate and sensitive detection of biliverdin in biological samples is critical for advancing research into its physiological and pathological roles. Given its low endogenous concentrations and the presence of interfering substances in biological matrices, sophisticated analytical methods are required.

A significant advancement in this area is the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. physiology.org These methods offer high sensitivity and specificity for the quantification of biliverdin and its isomers. For instance, a validated LC-MS/MS method has been established to measure heme oxygenase activity by quantifying biliverdin production in mouse kidney lysates. physiology.org This involves monitoring specific mass-to-charge ratio (m/z) transitions for biliverdin and a deuterated internal standard. physiology.org

Other techniques used for the analysis of biliverdin isomers include thin-layer chromatography (TLC) for initial separation and qualitative analysis. creative-proteomics.com The stability of the sample is a crucial consideration, as biliverdin is sensitive to light, temperature, and pH, which can lead to degradation or isomerization. creative-proteomics.com

Table 4: Advanced Methods for Biliverdin Analysis

TechniquePrincipleApplicationReference
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates biliverdin from other matrix components via liquid chromatography, followed by specific detection and quantification using mass spectrometry based on m/z transitions.Highly sensitive and specific quantification of biliverdin in complex biological samples like tissue lysates and serum. physiology.orgcreative-proteomics.com
Thin-Layer Chromatography (TLC)Separates biliverdin isomers based on their differential migration rates on a stationary phase with a specific solvent system.Initial separation and qualitative identification of biliverdin isomers. creative-proteomics.com
SpectrophotometryMeasures the change in absorbance at specific wavelengths upon the enzymatic conversion of biliverdin.Used in assays for biliverdin reductase activity and for determining biliverdin concentration in samples from avian and reptilian species. pnas.orggoogle.com

Q & A

Q. What are the critical handling and stability considerations for biliverdin hydrochloride in laboratory settings?

this compound requires careful handling due to discrepancies in safety classifications across sources. While some safety data sheets (SDS) classify it as causing skin/eye irritation (H315/H319) (https://chat.openai.com#ref1 ), others report no GHS hazards (https://chat.openai.com#ref3 ). To mitigate risks:

Q. How does this compound function as an antioxidant in experimental models?

Biliverdin’s antioxidant mechanism involves scavenging peroxyl radicals, particularly under low oxygen conditions (2% O₂), where it outperforms α-tocopherol in lipid peroxidation assays (https://chat.openai.com#ref9 ). Key methodologies include:

Advanced Research Questions

Q. How can researchers validate the purity and structural integrity of this compound in experimental preparations?

Contaminants or degradation products (e.g., bilirubin) can confound results. Recommended validation steps:

  • Analytical Chromatography : Use HPLC with UV-Vis detection (λ = 380–670 nm) to identify biliverdin’s characteristic absorption peaks (https://chat.openai.com#ref15 ).
  • Mass Spectrometry (MS) : Confirm molecular weight (619.1 g/mol) via LC-MS, especially after long-term storage (https://chat.openai.com#ref18 ).
  • NMR Profiling : Compare ¹H/¹³C NMR spectra with reference data to detect structural deviations (https://chat.openai.com#ref22 ).

Q. What experimental designs address contradictions in biliverdin’s redox cycling with bilirubin?

The biliverdin-bilirubin cycle involves biliverdin reductase (BVR), but in vitro models often lack enzymatic context. To resolve discrepancies:

Q. How can researchers reconcile conflicting data on biliverdin’s antioxidant efficacy across in vitro and in vivo studies?

Discrepancies often arise from differences in bioavailability, tissue-specific BVR activity, or metabolite interference. Methodological solutions include:

Q. What strategies mitigate risks from conflicting hazard classifications in safety data sheets?

Variations in SDS hazard data (e.g., acute toxicity vs. no classification) necessitate precautionary measures:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.